Lidanserin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propoxy]-4-methoxyphenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O4/c1-32-23-8-5-20(21-16-25(30)28-17-21)15-24(23)33-14-2-11-29-12-9-19(10-13-29)26(31)18-3-6-22(27)7-4-18/h3-8,15,19,21H,2,9-14,16-17H2,1H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYWZVJXSMADHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868269 | |
| Record name | Lidanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73725-85-6, 132683-37-5 | |
| Record name | Lidanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73725-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lidanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073725856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lidanserin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132683375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lidanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIDANSERIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJN54GC3F6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LIDANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80O1E9JZLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Lidanserin's In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lidanserin (also known as ZK-33839) is pharmacologically characterized as a potent antagonist of the serotonin 5-HT2A receptor and the α1-adrenergic receptor.[1] Developed initially as a potential antihypertensive agent, its mechanism of action revolves around the blockade of these two key receptors involved in vasoconstriction and neurotransmission. This guide synthesizes the available in vitro data to provide a detailed overview of this compound's molecular interactions, the experimental methods used to determine them, and the resultant downstream signaling effects.
Core Mechanism of Action: Dual Antagonism
This compound's primary in vitro mechanism of action is its ability to bind to and block the function of two distinct G-protein coupled receptors (GPCRs):
-
Serotonin 5-HT2A Receptor: A member of the Gq/11 protein-coupled receptor family.
-
α1-Adrenergic Receptor: Also a Gq/11 protein-coupled receptor.
By acting as an antagonist at these sites, this compound prevents the binding of their endogenous agonists—serotonin for the 5-HT2A receptor and norepinephrine/epinephrine for the α1-adrenergic receptor—thereby inhibiting the initiation of their respective downstream signaling cascades.
Receptor Binding Profile
Experimental Protocol: Radioligand Binding Assay
This competitive binding assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a known radioactive ligand.
-
Preparation of Receptor Source: Membranes are prepared from cells (e.g., HEK293 or CHO cells) recombinantly expressing the human 5-HT2A or α1-adrenergic receptor, or from tissue homogenates known to be rich in these receptors (e.g., rat brain cortex).
-
Incubation: The receptor preparation is incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A or [³H]-prazosin for α1-adrenergic receptors) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: The reaction is allowed to reach equilibrium. Following incubation, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any remaining unbound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound). An IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined. The affinity constant (K_i_) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Logical Workflow for Binding Affinity Determination
Caption: Workflow for a competitive radioligand binding assay.
Functional Antagonism and Signaling Pathways
This compound's antagonism at 5-HT2A and α1-adrenergic receptors blocks the Gq/11 signaling pathway. In the absence of this compound, agonist binding to these receptors initiates a cascade that leads to a physiological response. This compound prevents this activation.
The Gq/11 Signaling Pathway (Antagonized by this compound)
Both 5-HT2A and α1-adrenergic receptors couple to Gq/11 proteins. Agonist activation of these receptors leads to the following cascade:
-
The Gαq subunit of the G-protein is activated.
-
Activated Gαq stimulates the enzyme Phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).
-
The resulting increase in cytosolic Ca²+ concentration, along with DAG, activates Protein Kinase C (PKC), leading to various downstream cellular responses, such as smooth muscle contraction.
This compound, by blocking the initial receptor activation step, prevents this entire sequence of events.
Caption: this compound blocks the Gq/11 signaling pathway.
Experimental Protocol: In Vitro Functional Assay (Calcium Flux)
Functional antagonism is typically confirmed using assays that measure a downstream event in the signaling cascade. For Gq-coupled receptors, measuring changes in intracellular calcium is a common and robust method.
-
Cell Culture: CHO or HEK293 cells stably expressing the human 5-HT2A or α1-adrenergic receptor are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). This dye is cell-permeable and becomes fluorescent upon binding to free intracellular calcium.
-
Compound Addition (Antagonist): Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Agonist Stimulation: A known agonist (e.g., serotonin for 5-HT2A, phenylephrine for α1-adrenergic) is added to the wells to stimulate the receptors.
-
Signal Detection: A fluorometric imaging plate reader (FLIPR) or a similar instrument is used to measure the change in fluorescence intensity over time, immediately following agonist addition. A rapid increase in fluorescence indicates a calcium flux.
-
Data Analysis: The agonist-induced calcium response is measured in the presence and absence of the antagonist (this compound). The data are used to generate concentration-response curves, from which an IC50 value for this compound's functional antagonism can be determined. This value represents the concentration of this compound required to inhibit 50% of the maximal agonist response.
Experimental Workflow for Functional Antagonism Assay
Caption: Workflow for a calcium flux functional assay.
Conclusion
The in vitro mechanism of action of this compound is characterized by its potent and specific antagonism of 5-HT2A and α1-adrenergic receptors. This activity is determined through established pharmacological methods, including competitive radioligand binding assays to ascertain binding affinity and functional assays, such as calcium flux measurements, to confirm the blockade of the Gq/11 signaling pathway. This dual antagonism prevents the downstream release of intracellular calcium and subsequent cellular responses, forming the basis of its pharmacological profile. Further research to disclose specific binding and functional potency values would provide a more complete quantitative understanding of this compound's in vitro activity.
References
Lidanserin's Engagement with the 5-HT2A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Binding Affinity Data
A precise quantification of a ligand's binding affinity is paramount for understanding its interaction with a receptor. This is typically expressed in terms of the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). Despite a thorough literature search, specific Ki, IC50, or Kd values for Lidanserin at the 5-HT2A receptor have not been publicly reported.
For comparative purposes, the following table presents binding affinity data for other well-characterized 5-HT2A receptor ligands. This provides a valuable context for where this compound's affinity might lie and the range of affinities observed for drugs targeting this receptor.
| Compound | Receptor | Radioligand | System | Ki (nM) | IC50 (nM) | Kd (nM) |
| This compound | 5-HT2A | - | - | N/A | N/A | N/A |
| Ketanserin | 5-HT2A | [³H]Ketanserin | Rat Cortex | 2.0 | - | - |
| Risperidone | 5-HT2A | [³H]Ketanserin | Human Recombinant | 4.9 | - | - |
| M100907 | 5-HT2A | [³H]M100907 | Rat Cortex | 0.36 | - | - |
| Olanzapine | 5-HT2A | [¹²⁵I]DOI | Human Recombinant | 4.2 | - | - |
| Clozapine | 5-HT2A | [³H]Ketanserin | Human Recombinant | 12.0 | - | - |
N/A: Not Available in public literature.
5-HT2A Receptor Signaling Pathways
The 5-HT2A receptor primarily couples to the Gq/G11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates the G protein, leading to the dissociation of its α and βγ subunits. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling cascades ultimately lead to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and platelet aggregation.
Experimental Protocols: Radioligand Binding Assay
To determine the binding affinity of a compound like this compound for the 5-HT2A receptor, a competitive radioligand binding assay is a standard and robust method. The following protocol provides a detailed methodology for such an experiment.
Objective: To determine the inhibition constant (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [³H]Ketanserin.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM Ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: A liquid scintillation counter.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human 5-HT2A receptor to confluence.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of 100-200 µg/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer, typically ranging from 10⁻¹¹ to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding control.
-
Competitive Binding: Serial dilutions of this compound, radioligand, and cell membranes.
-
-
Add a fixed concentration of [³H]Ketanserin (typically at or near its Kd value) to all wells.
-
Initiate the binding reaction by adding the cell membrane suspension to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound's role as a 5-HT2A receptor antagonist positions it within a critical class of pharmacological agents. While specific binding affinity data remains elusive in the public domain, the methodologies for its determination are well-established and robust. The provided technical guide offers researchers and drug development professionals a comprehensive framework for understanding the 5-HT2A receptor, its signaling pathways, and the experimental procedures necessary to characterize the binding properties of ligands like this compound. A thorough characterization of its binding affinity will be instrumental in further elucidating its therapeutic potential and mechanism of action.
Lidanserin: A Technical Whitepaper on its Antagonism of Alpha-1 Adrenergic Receptors
For: Researchers, Scientists, and Drug Development Professionals On: The Core Pharmacology of Lidanserin as an Alpha-1 Adrenergic Receptor Antagonist
This document provides an in-depth technical overview of this compound's mechanism of action as an antagonist of alpha-1 (α1) adrenergic receptors. It details the associated signaling pathways, methodologies for characterization, and the pharmacological data profile typical for such a compound.
Introduction to this compound (ZK-33,839)
This compound, also identified as ZK-33,839, is a pharmacologically active compound recognized for its dual antagonism of 5-HT2A serotonin receptors and alpha-1 adrenergic receptors[1]. Developed initially as a potential antihypertensive agent, its mechanism of action is rooted in the blockade of signaling pathways that lead to smooth muscle contraction[1]. By inhibiting the binding of endogenous catecholamines like norepinephrine to α1-adrenergic receptors, this compound effectively prevents the physiological responses associated with their activation, such as vasoconstriction[2].
The Alpha-1 Adrenergic Receptor Signaling Cascade
Alpha-1 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and consist of three subtypes: α1A, α1B, and α1D[2]. These receptors are primarily coupled to the Gq/11 family of G proteins.
Upon binding of an agonist such as norepinephrine, the receptor undergoes a conformational change, activating the associated Gq protein. This activation initiates a well-defined signaling cascade:
-
Gαq Activation: The alpha subunit of the Gq protein exchanges GDP for GTP and dissociates from the βγ subunits.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 and Calcium Mobilization: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
DAG and Protein Kinase C (PKC) Activation: DAG remains in the cell membrane where, along with the elevated intracellular Ca2+, it activates Protein Kinase C, which proceeds to phosphorylate various cellular protein targets.
-
This compound, as a competitive antagonist, binds to the α1-adrenergic receptor but does not elicit this response. Instead, it occupies the binding site, thereby preventing norepinephrine from binding and initiating the entire downstream signaling cascade.
Quantitative Pharmacology
The characterization of an antagonist like this compound involves determining its binding affinity and functional potency. This is typically achieved through in vitro pharmacological assays.
Note on Data Availability: While this compound is known to be an α1-adrenergic receptor antagonist, specific public domain data for its binding affinity (Ki) and functional antagonism (IC50) at the α1A, α1B, and α1D subtypes is not available in the reviewed literature. The tables below are presented as a template to illustrate how such data would be structured.
Binding Affinity (Ki)
Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically determined through competitive radioligand binding assays, where the antagonist's ability to displace a known radiolabeled ligand is measured. The inhibition constant (Ki) is calculated from the IC50 value (the concentration of antagonist that displaces 50% of the radioligand). A lower Ki value signifies higher binding affinity.
Table 1: Template for this compound Binding Affinity at α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand Used | Tissue/Cell Source | This compound Ki (nM) |
|---|---|---|---|
| α1A-Adrenergic | [³H]-Prazosin | Recombinant CHO Cells | Data Not Available |
| α1B-Adrenergic | [³H]-Prazosin | Recombinant HEK293 Cells | Data Not Available |
| α1D-Adrenergic | [³H]-Prazosin | Recombinant COS-7 Cells | Data Not Available |
Functional Antagonism (IC50)
Functional antagonism measures the ability of a compound to inhibit a biological response triggered by an agonist. For Gq-coupled receptors like α1-adrenergic receptors, this is often a calcium mobilization assay. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by a fixed concentration of an agonist.
Table 2: Template for this compound Functional Antagonism at α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Agonist Used | Functional Readout | This compound IC50 (nM) |
|---|---|---|---|
| α1A-Adrenergic | L-Norepinephrine | Intracellular Ca²⁺ Mobilization | Data Not Available |
| α1B-Adrenergic | L-Norepinephrine | Intracellular Ca²⁺ Mobilization | Data Not Available |
| α1D-Adrenergic | L-Norepinephrine | Intracellular Ca²⁺ Mobilization | Data Not Available |
Experimental Protocols
The following sections detail the standard methodologies used to determine the binding affinity and functional potency of an α1-adrenergic receptor antagonist.
Protocol: Radioligand Competition Binding Assay
This assay quantifies the affinity of an unlabeled compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing a specific human α1-adrenergic receptor subtype (α1A, α1B, or α1D). Protein concentration is quantified using a standard method like the BCA assay.
-
Assay Incubation: In a multi-well plate, a fixed concentration of the radioligand (e.g., [³H]-Prazosin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
Determination of Non-Specific Binding: A parallel set of wells contains a high concentration of a known non-radiolabeled antagonist (e.g., phentolamine) to saturate all receptors and determine the amount of non-specific binding of the radioligand.
-
Equilibrium and Termination: The reaction is incubated to reach equilibrium (e.g., 60 minutes at 25°C). The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes while allowing unbound radioligand to pass through.
-
Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol: In Vitro Functional Assay (Calcium Mobilization)
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by an agonist, which is the hallmark of α1-adrenergic receptor activation.
Methodology:
-
Cell Culture and Dye Loading: Adherent cells (e.g., CHO-K1) expressing the α1-receptor subtype of interest are seeded in multi-well plates. Prior to the assay, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which becomes fluorescent upon binding to free Ca²⁺.
-
Antagonist Pre-incubation: The cells are washed to remove excess dye and then pre-incubated with varying concentrations of the antagonist (this compound) or vehicle control for a defined period.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., a FLIPR system). A baseline fluorescence reading is taken before an EC80 concentration (a concentration that elicits 80% of the maximal response) of an α1-agonist (e.g., norepinephrine) is added to all wells to stimulate the receptor.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time immediately following agonist addition.
-
Data Analysis: The peak fluorescence response in each well is determined. The responses are normalized to controls (0% inhibition for agonist alone, 100% inhibition for no agonist). The normalized data are plotted against the log concentration of the antagonist (this compound), and a sigmoidal dose-response curve is fitted to determine the IC50 value.
Conclusion
References
Lidanserin: A Comprehensive Technical Guide on Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidanserin, also known by its developmental code ZK-33839, is a synthetic compound that has been investigated for its potential as an antihypertensive agent. Its mechanism of action involves the dual antagonism of 5-HT2A and α1-adrenergic receptors. Understanding the physicochemical properties of this compound is fundamental for its development, formulation, and delivery. This technical guide provides a detailed overview of its known and predicted physicochemical characteristics, methodologies for their determination, and insights into its molecular interactions.
While specific experimental data for some of this compound's properties are not publicly available, this guide furnishes a comprehensive framework based on its chemical structure and established scientific principles.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while the molecular formula and weight are definitive, other values may be based on predictive models due to the absence of published experimental data.
| Property | Value | Source |
| IUPAC Name | 4-(3-{3-[4-(4-fluorobenzoyl)piperidin-1-yl]propoxy}-4-methoxyphenyl)pyrrolidin-2-one | |
| Chemical Formula | C₂₆H₃₁FN₂O₄ | |
| Molecular Weight | 454.53 g/mol | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available | |
| logP | Not available | |
| Water Solubility | Not available | |
| Solubility in DMSO | 50 mg/mL (110.00 mM) with ultrasonic assistance |
Signaling Pathway
This compound exerts its pharmacological effects by acting as an antagonist at two key receptor types: the serotonin 5-HT2A receptor and the α1-adrenergic receptor. This dual antagonism leads to vasodilation and a reduction in blood pressure.
Experimental Protocols for Physicochemical Characterization
While specific experimental data for this compound is limited, the following are detailed, standard methodologies that would be employed for the characterization of a pharmaceutical compound with its structural characteristics.
Determination of pKa (Acid Dissociation Constant)
The pKa value is crucial as it influences the solubility and permeability of a drug in different pH environments of the body.
Method: Potentiometric Titration
-
Preparation of the Analyte Solution: A precisely weighed amount of this compound is dissolved in a suitable co-solvent system (e.g., methanol/water or DMSO/water) due to its likely poor aqueous solubility. The concentration is typically in the range of 1-10 mM.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) under a nitrogen atmosphere to prevent carbonate formation.
-
Data Acquisition: The potential (in millivolts) or pH is recorded as a function of the volume of titrant added using a calibrated pH meter with a suitable electrode.
-
Data Analysis: The equivalence points are determined from the titration curve. The pKa is calculated from the pH value at the half-equivalence point using the Henderson-Hasselbalch equation. For multiprotic substances, multiple inflection points may be observed.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Method: Shake-Flask Method (OECD Guideline 107)
-
Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Dissolution of the Compound: A known amount of this compound is dissolved in the pre-saturated n-octanol or water.
-
Partitioning: The solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel. The mixture is gently shaken for a predetermined period to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Measurement: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for oral drug absorption.
Method: Equilibrium Shake-Flask Method (OECD Guideline 105)
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is removed by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Concentration Analysis: The concentration of this compound in the clear supernatant or filtrate is determined by a validated analytical method, such as HPLC-UV.
-
Result Expression: The solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).
Crystal Structure and Polymorphism
The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, dissolution rate, and manufacturability.
Crystal Structure Determination
Method: Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using an area detector.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, which involves determining the unit cell parameters, space group, and the positions of all atoms in the crystal lattice. The structural model is then refined to obtain accurate bond lengths, bond angles, and other geometric parameters.
Polymorphism Screening
Polymorphism refers to the ability of a compound to exist in multiple crystalline forms.
Method: Comprehensive Polymorph Screen
-
Crystallization from Various Solvents: this compound is crystallized from a diverse range of solvents with varying polarities and hydrogen bonding capabilities under different conditions (e.g., fast and slow cooling, evaporation).
-
Solid-State Characterization: The resulting solid forms are characterized using a variety of analytical techniques, including:
-
Powder X-ray Diffraction (PXRD): To identify different crystal lattices.
-
Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and identify solvates.
-
Infrared (IR) and Raman Spectroscopy: To probe differences in molecular vibrations and intermolecular interactions.
-
Solid-State Nuclear Magnetic Resonance (ssNMR): To investigate the local environment of atomic nuclei in the solid state.
-
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.
Conclusion
This technical guide provides a thorough overview of the physicochemical properties of this compound, tailored for a scientific audience. While a complete experimental dataset for this compound is not publicly available, the provided methodologies and theoretical framework offer a robust guide for researchers and drug development professionals. A comprehensive understanding of these properties is essential for advancing the study of this compound and similar compounds in the drug development pipeline. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this molecule.
Lidanserin: A Technical Overview of a Dual-Acting 5-HT2A and α1-Adrenergic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Lidanserin, also known as ZK-33839, is a synthetic compound identified for its antagonist activity at 5-HT2A and α1-adrenergic receptors.[1] The rationale for its development as an antihypertensive agent stems from the physiological roles of these two receptors in the cardiovascular system. The 5-HT2A receptor mediates vasoconstriction and platelet aggregation in response to serotonin, while the α1-adrenergic receptor is a key mediator of the vasoconstrictive effects of norepinephrine. By simultaneously blocking both of these receptors, this compound was designed to induce vasodilation and lower blood pressure through a dual mechanism.
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | 4-(3-{3-[4-(4-fluorobenzoyl)-1-piperidinyl]propoxy}-4-methoxyphenyl)-2-pyrrolidinone |
| Synonyms | ZK-33839 |
| Molecular Formula | C26H31FN2O4 |
| Molecular Weight | 454.54 g/mol |
| CAS Number | 73725-85-6 |
Synthesis of this compound
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects by acting as an antagonist at two distinct G-protein coupled receptors (GPCRs): the serotonin 5-HT2A receptor and the α1-adrenergic receptor. Both of these receptors are coupled to the Gq family of G-proteins and share a common downstream signaling cascade involving phospholipase C (PLC).
5-HT2A Receptor Antagonism
The 5-HT2A receptor is a subtype of the serotonin receptor family that, upon activation by serotonin, couples to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction. By acting as an antagonist, this compound binds to the 5-HT2A receptor and prevents its activation by serotonin, thereby inhibiting this signaling pathway.
Caption: 5-HT2A Receptor Signaling Pathway and Site of this compound Antagonism.
α1-Adrenergic Receptor Antagonism
Similarly, the α1-adrenergic receptor, upon stimulation by catecholamines like norepinephrine, activates the Gq/11-PLC-IP3/DAG signaling cascade. This pathway is fundamental in mediating smooth muscle contraction in blood vessels, leading to vasoconstriction and an increase in blood pressure. This compound's antagonism at the α1-adrenergic receptor blocks the binding of norepinephrine, thereby inhibiting this vasoconstrictive signaling pathway. The simultaneous blockade of both 5-HT2A and α1-adrenergic receptors results in a more pronounced vasodilatory effect.
Caption: α1-Adrenergic Receptor Signaling and Site of this compound Antagonism.
Experimental Protocols
The following sections describe generalized experimental protocols that would be used to characterize the pharmacological properties of a compound like this compound.
Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT2A and α1-adrenergic receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for its target receptors.
Materials:
-
Cell membranes expressing the human 5-HT2A or α1-adrenergic receptor.
-
Radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]prazosin for α1-adrenergic).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM mianserin for 5-HT2A, 10 µM phentolamine for α1-adrenergic).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For the determination of total binding, omit this compound.
-
For the determination of non-specific binding, add the non-specific binding inhibitor instead of this compound.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound (Total binding - Non-specific binding).
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Caption: Generalized Workflow for a Radioligand Binding Assay.
Conclusion
This compound represents an interesting, though undeveloped, therapeutic candidate that targets both the 5-HT2A and α1-adrenergic receptors. Its dual antagonism provides a rational basis for its initial investigation as an antihypertensive agent. While specific data regarding its synthesis and quantitative pharmacological parameters are not widely available, the understanding of its mechanism of action at a molecular level provides valuable insights for the design of future multi-target ligands. The experimental protocols outlined in this document serve as a foundational guide for the characterization of similar compounds, underscoring the importance of a multi-faceted approach in modern drug discovery and development. Further research into compounds with this compound's profile could potentially unlock new therapeutic strategies for cardiovascular and other disorders.
References
Lidanserin: A Technical Overview of Potential Therapeutic Applications
Disclaimer: Lidanserin (also known as ZK-33839) is a compound that was investigated as an antihypertensive agent but was never marketed. As such, publicly available data regarding its specific binding affinities, detailed experimental protocols, and extensive clinical applications are limited. This guide provides a technical overview based on its known mechanism of action and the established roles of its target receptors.
Executive Summary
This compound is a potent antagonist of both the serotonin 5-HT2A and α1-adrenergic receptors.[1] This dual antagonism suggests a range of potential therapeutic applications stemming from the physiological roles of these two receptor systems. Initially developed for hypertension, its pharmacological profile indicates potential utility in other areas, including conditions related to the central nervous system (CNS) and vascular disorders. This document outlines the core pharmacology of this compound's targets, explores potential therapeutic avenues based on this mechanism, and provides diagrams of the relevant signaling pathways.
Mechanism of Action
This compound's primary mechanism of action is the competitive blockade of 5-HT2A and α1-adrenergic receptors.[1]
-
5-HT2A Receptor Antagonism: The 5-HT2A receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gq/G11 signaling pathway.[2] Its activation leads to a cascade of intracellular events, including the stimulation of phospholipase C (PLC), which results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[2][3] This pathway ultimately increases intracellular calcium and activates protein kinase C (PKC). By blocking this receptor, this compound can inhibit serotonin-mediated effects in various tissues, including smooth muscle contraction, platelet aggregation, and neuronal excitation.
-
α1-Adrenergic Receptor Antagonism: The α1-adrenergic receptors are also GPCRs coupled to the Gq protein. Activation by catecholamines like norepinephrine leads to the same PLC-IP3/DAG pathway, resulting in smooth muscle contraction, particularly in blood vessels, leading to vasoconstriction. This compound's antagonism at these receptors leads to vasodilation.
Quantitative Data
Potential Therapeutic Applications
Based on its dual antagonism, the following therapeutic areas represent potential applications for this compound.
Cardiovascular Disorders
-
Hypertension: This was the original indication for this compound's development. By blocking α1-adrenergic receptors on vascular smooth muscle, this compound can inhibit norepinephrine-induced vasoconstriction, leading to a decrease in peripheral resistance and a reduction in blood pressure. The additional antagonism of 5-HT2A receptors may contribute to this effect by inhibiting serotonin-induced vasospasm and platelet aggregation.
Central Nervous System (CNS) Disorders
While specific CNS studies on this compound are lacking, antagonism at 5-HT2A receptors is a key mechanism for several atypical antipsychotic drugs used to treat schizophrenia. These drugs are thought to exert their effects, in part, by blocking 5-HT2A receptors in the cerebral cortex. Therefore, this compound could theoretically have applications in psychiatric disorders, although its additional potent α1-adrenergic antagonism would need to be considered for its overall effect and side-effect profile (e.g., potential for orthostatic hypotension).
Other Potential Applications
-
Raynaud's Phenomenon: The vasospastic nature of this disorder involves both adrenergic and serotonergic pathways. A dual antagonist like this compound could theoretically be beneficial by preventing cold-induced vasoconstriction mediated by these receptors.
Key Signaling Pathways
The following diagrams illustrate the canonical signaling pathways inhibited by this compound.
References
In Silico Modeling of Lidanserin Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lidanserin (ZK-33839) is a known antagonist of the serotonin 2A (5-HT2A) and α1-adrenergic receptors and was initially developed as a potential antihypertensive agent.[1] Understanding the molecular interactions between this compound and its target receptors is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the in silico methodologies available for modeling the binding of this compound to the 5-HT2A and α1-adrenergic receptors. It covers data presentation, detailed experimental and computational protocols, and visualizations of key pathways and workflows to aid researchers in this field.
Introduction
The therapeutic effects of many drugs are initiated by their binding to specific protein receptors. In the case of this compound, its pharmacological profile is defined by its antagonism of the 5-HT2A and α1-adrenergic receptors.[1] In silico modeling has become an indispensable tool in drug discovery and development, offering a powerful approach to investigate drug-receptor interactions at an atomic level. These computational methods can predict binding affinities, elucidate binding modes, and guide the optimization of lead compounds. This guide will walk through the theoretical and practical aspects of modeling this compound's interaction with its target receptors.
Target Receptors and Signaling Pathways
This compound's primary targets are the 5-HT2A and α1-adrenergic receptors, both of which are G protein-coupled receptors (GPCRs).
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is primarily coupled to the Gq/G11 signaling pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an antagonist, this compound is expected to block these downstream signaling events.
α1-Adrenergic Receptor Signaling Pathway
Similar to the 5-HT2A receptor, α1-adrenergic receptors are coupled to the Gq family of G proteins. Their activation by endogenous catecholamines like norepinephrine and epinephrine initiates the same PLC-mediated signaling cascade, leading to the generation of IP3 and DAG, and subsequent downstream effects. This compound's antagonism at these receptors would inhibit this pathway.
Data Presentation: this compound Binding Affinities
A critical aspect of understanding drug-receptor interactions is the quantitative measurement of binding affinity. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Despite a thorough review of the available literature, specific Ki or IC50 values for this compound at the 5-HT2A and α1-adrenergic receptors were not found in publicly accessible databases.
For researchers who have access to or will be generating this data, the following tables provide a structured format for its presentation.
Table 1: this compound Binding Affinity at the 5-HT2A Receptor
| Radioligand | Receptor Source | Assay Conditions | Ki (nM) | IC50 (nM) | Reference |
| e.g., [³H]Ketanserin | e.g., Human recombinant | e.g., 25°C, 60 min | Data not available | Data not available | |
Table 2: this compound Binding Affinity at α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand | Receptor Source | Assay Conditions | Ki (nM) | IC50 (nM) | Reference |
| α1A | e.g., [³H]Prazosin | e.g., Rat cortex | e.g., 37°C, 30 min | Data not available | Data not available | |
| α1B | e.g., [³H]Prazosin | e.g., Rat spleen | e.g., 37°C, 30 min | Data not available | Data not available | |
| α1D | e.g., [³H]Prazosin | e.g., Rat cortex | e.g., 37°C, 30 min | Data not available | Data not available |
Experimental Protocols: Receptor Binding Assays
To experimentally determine the binding affinity of this compound, radioligand binding assays are the gold standard.
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Radioligand: [³H]Ketanserin or other suitable 5-HT2A antagonist radioligand.
-
Receptor Source: Membranes from cells expressing recombinant human 5-HT2A receptors or from brain tissue (e.g., rat frontal cortex).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM Mianserin).
-
Test Compound: this compound at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Protocol:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, radioligand, and either the test compound (this compound), buffer (for total binding), or non-specific binding control.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay for α1-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptors.
Materials:
-
Radioligand: [³H]Prazosin (a non-subtype-selective α1-antagonist).
-
Receptor Source: Membranes from tissues with high expression of α1-adrenergic receptors (e.g., rat cerebral cortex, liver, or spleen).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled α1-antagonist (e.g., 10 µM phentolamine).
-
Test Compound: this compound at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Protocol: The protocol is largely similar to the 5-HT2A binding assay, with potential adjustments to the buffer composition and incubation time and temperature based on optimization for the α1-adrenergic receptor.
In Silico Modeling Protocols
In silico modeling can provide valuable insights into the binding mode of this compound at the molecular level.
Homology Modeling
As crystal structures for all GPCRs are not available, homology modeling is often the first step.
-
Template Selection: Identify suitable template structures (experimentally determined GPCR structures with high sequence similarity to the target receptor) from the Protein Data Bank (PDB).
-
Sequence Alignment: Align the amino acid sequence of the target receptor (5-HT2A or α1-adrenergic) with the template sequence.
-
Model Building: Use software like MODELLER or SWISS-MODEL to generate a 3D model of the target receptor based on the alignment and the template structure.
-
Model Validation: Assess the quality of the generated model using tools like PROCHECK and Ramachandran plots.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Receptor and Ligand Preparation: Prepare the 3D structures of the receptor (from homology modeling or a crystal structure) and this compound. This involves adding hydrogen atoms, assigning charges, and defining the binding site.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of this compound within the receptor's binding pocket.
-
Scoring and Analysis: The software will score the different poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions).
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the this compound-receptor complex over time.
-
System Setup: Place the docked complex into a simulated biological environment, typically a lipid bilayer with explicit water molecules and ions.
-
Equilibration: Gradually heat and equilibrate the system to the desired temperature and pressure.
-
Production Run: Run the simulation for an extended period (nanoseconds to microseconds) to observe the dynamic interactions between this compound and the receptor.
-
Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the binding pose, identify key interacting residues, and calculate binding free energies.
Conclusion
The in silico modeling of this compound's binding to the 5-HT2A and α1-adrenergic receptors offers a powerful avenue for understanding its pharmacological properties. This guide has provided a framework for such investigations, outlining the relevant signaling pathways, data presentation standards, and detailed experimental and computational protocols. While quantitative binding data for this compound is not currently in the public domain, the methodologies described herein provide a clear path for researchers to generate and analyze this crucial information. The integration of experimental and computational approaches will be paramount in advancing our knowledge of this compound and in the development of future therapeutics targeting these important receptor systems.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lidanserin (also known as ZK-33839) is a potent antagonist of both the serotonin 5-HT2A and α1-adrenergic receptors.[1] Developed with the therapeutic intention of treating hypertension, it represents a class of compounds targeting key receptors involved in vascular tone and neurotransmission.[1] Although this compound did not proceed to market, its pharmacological profile provides a valuable case study for understanding the dual antagonism of these receptors. This technical guide offers a comprehensive review of this compound, including its mechanism of action, and provides detailed experimental protocols for the characterization of similar compounds. Due to the limited availability of public data on this compound, this guide also incorporates information on related compounds and general methodologies to provide a thorough resource for researchers in pharmacology and drug development.
Introduction
This compound is a synthetic compound identified for its dual antagonistic activity at 5-HT2A and α1-adrenergic receptors.[1] The rationale for its development as an antihypertensive agent is rooted in the physiological roles of these two receptor systems in the regulation of blood pressure. The 5-HT2A receptor, when activated by serotonin, can induce vasoconstriction. Similarly, the α1-adrenergic receptor mediates the vasoconstrictive effects of norepinephrine. By blocking both of these receptors, a compound like this compound can theoretically lead to vasodilation and a subsequent reduction in blood pressure.
Mechanism of Action
The primary mechanism of action for this compound is competitive antagonism at 5-HT2A and α1-adrenergic receptors. This dual antagonism is expected to produce a more pronounced antihypertensive effect compared to a single-receptor antagonist by targeting two distinct pathways involved in vasoconstriction.
5-HT2A Receptor Antagonism
The 5-HT2A receptor is a Gq/11-coupled G protein-coupled receptor (GPCR). Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The culmination of this cascade in vascular smooth muscle cells is contraction. This compound, by blocking this receptor, prevents the initiation of this signaling cascade in response to serotonin.
α1-Adrenergic Receptor Antagonism
Similar to the 5-HT2A receptor, the α1-adrenergic receptor is also a Gq/11-coupled GPCR. Its activation by catecholamines like norepinephrine initiates the same PLC-IP3/DAG signaling pathway, leading to vasoconstriction. This compound's antagonism of this receptor blocks this key pathway in the sympathetic nervous system's regulation of blood pressure.
Quantitative Pharmacological Data
Despite extensive literature searches, specific quantitative binding affinity data (e.g., Ki or IC50 values) for this compound (ZK-33839) at 5-HT2A, α1-adrenergic, or other receptors are not publicly available. The compound was developed in the 1980s, and much of the detailed preclinical data was likely proprietary and not published in peer-reviewed journals.
For the purpose of providing a framework for researchers working on similar compounds, the following table outlines the expected format for presenting such data.
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Human 5-HT2A | [³H]-Ketanserin | Recombinant CHO cells | Data not available | Data not available | |
| Rat 5-HT2A | [³H]-Ketanserin | Rat Cortex Membranes | Data not available | Data not available | |
| Human α1A-Adrenergic | [³H]-Prazosin | Recombinant HEK293 cells | Data not available | Data not available | |
| Human α1B-Adrenergic | [³H]-Prazosin | Recombinant HEK293 cells | Data not available | Data not available | |
| Human α1D-Adrenergic | [³H]-Prazosin | Recombinant HEK293 cells | Data not available | Data not available | |
| Rat α1-Adrenergic | [³H]-Prazosin | Rat Liver Membranes | Data not available | Data not available |
Experimental Protocols
The following are detailed, representative protocols for conducting in vitro receptor binding assays to characterize the affinity of a test compound, such as this compound or its analogs, for the 5-HT2A and α1-adrenergic receptors.
5-HT2A Receptor Binding Assay
This protocol is a standard method for determining the affinity of a test compound for the 5-HT2A receptor using radioligand binding.
Materials:
-
Radioligand: [³H]-Ketanserin
-
Receptor Source: Rat cortical membranes or cells stably expressing the human 5-HT2A receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Determinate: 10 µM Mianserin or another suitable 5-HT2A antagonist.
-
Test Compound: this compound or related analog.
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation fluid.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding determinate.
-
50 µL of various concentrations of the test compound.
-
50 µL of [³H]-Ketanserin (at a final concentration close to its Kd, typically 0.5-2 nM).
-
100 µL of the membrane preparation (containing 100-200 µg of protein).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
α1-Adrenergic Receptor Binding Assay
This protocol outlines a standard procedure for assessing the binding affinity of a compound to α1-adrenergic receptors.
Materials:
-
Radioligand: [³H]-Prazosin
-
Receptor Source: Rat liver membranes or cells expressing human α1-adrenergic receptor subtypes.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Determinate: 10 µM Phentolamine.
-
Test Compound: this compound or related analog.
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation vials and scintillation fluid.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat liver tissue in ice-cold assay buffer. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding determinate.
-
50 µL of various concentrations of the test compound.
-
50 µL of [³H]-Prazosin (at a final concentration near its Kd, typically 0.1-0.5 nM).
-
100 µL of the membrane preparation (containing 50-150 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents through glass fiber filters and wash three times with 5 mL of ice-cold wash buffer.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity.
-
Data Analysis: Calculate specific binding, IC50, and Ki values as described for the 5-HT2A receptor binding assay.
In Vivo Antihypertensive Activity
While specific in vivo data for this compound is not publicly available, the following describes a general experimental workflow for assessing the antihypertensive effects of a compound like this compound in an animal model.
Animal Model
The Spontaneously Hypertensive Rat (SHR) is a commonly used and relevant model for studying essential hypertension.
Experimental Workflow
Caption: General workflow for in vivo antihypertensive studies.
Procedure:
-
Animal Acclimatization: Male SHR rats (12-16 weeks old) are acclimated to the housing conditions for at least one week.
-
Baseline Blood Pressure: Baseline systolic and diastolic blood pressure and heart rate are measured using either non-invasive tail-cuff plethysmography or surgically implanted telemetry transmitters for continuous monitoring.
-
Drug Administration: Animals are randomly assigned to vehicle control or drug treatment groups. The test compound (e.g., this compound) is administered at various doses, typically via oral gavage or intraperitoneal injection.
-
Blood Pressure Monitoring: Blood pressure and heart rate are monitored at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Data Analysis: The change in blood pressure from baseline is calculated for each animal. The area under the curve (AUC) for the change in blood pressure over time can be used to quantify the overall antihypertensive effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences between treatment groups and the vehicle control.
Signaling Pathways
The following diagrams illustrate the signaling pathways antagonized by this compound.
Caption: Gq-protein coupled receptor signaling pathway.
Related Compounds and Structure-Activity Relationships
For 5-HT2A antagonists, key structural features often include a basic nitrogen atom, an aromatic ring system, and a flexible linker. For α1-adrenergic antagonists, a quinazoline or a similar heterocyclic core is often present, along with a piperazine or related basic moiety. The chemical structure of this compound incorporates elements from both of these pharmacophores.
Future research on related compounds could involve systematic modifications of the different structural components of this compound to explore their impact on affinity and selectivity for the 5-HT2A and α1-adrenergic receptors, as well as their in vivo antihypertensive efficacy.
Conclusion
This compound is a pharmacologically interesting molecule due to its dual antagonism of 5-HT2A and α1-adrenergic receptors, a mechanism with a strong rationale for the treatment of hypertension. Although its clinical development was not pursued, the study of this compound and its related compounds can provide valuable insights for the design of new multi-target ligands for cardiovascular and other diseases. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to characterize novel compounds acting on these important receptor systems. Further investigation into the quantitative pharmacology and in vivo effects of this compound and its analogs, should such data become available, would be of significant interest to the scientific community.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Lidanserin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lidanserin (also known as ZK-33839) is recognized as a dual antagonist of the 5-HT₂A and α₁-adrenergic receptors.[1] This document provides detailed protocols for the in vitro characterization of this compound's antagonist activity at these two G protein-coupled receptors (GPCRs). The methodologies described herein include radioligand binding assays to determine binding affinity (Ki) and calcium flux functional assays to quantify antagonist potency (IC₅₀). These protocols are designed to be adaptable for use in a standard cell and molecular pharmacology laboratory setting.
Introduction
This compound is a pharmacological agent that exhibits antagonist properties at both the serotonin 2A (5-HT₂A) and alpha-1 (α₁) adrenergic receptors. Both of these receptors are members of the GPCR superfamily and are coupled to the Gq/11 signaling pathway. Activation of this pathway by an agonist leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). The subsequent increase in intracellular calcium concentration, triggered by IP₃-mediated release from the endoplasmic reticulum, is a hallmark of Gq-coupled receptor activation. By blocking this signaling cascade, antagonists like this compound can modulate a variety of physiological responses.
The in vitro assays detailed in this document are fundamental for characterizing the pharmacological profile of this compound. Radioligand binding assays provide a direct measure of the compound's affinity for the receptor, while functional assays, such as the calcium flux assay, assess its ability to inhibit receptor-mediated signaling.
Data Presentation
Table 1: this compound Receptor Binding Affinity (Ki)
| Receptor | Radioligand | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| Human 5-HT₂A | [³H]-Ketanserin | User Determined | Ketanserin | Literature Value |
| Human α₁-adrenergic | [³H]-Prazosin | User Determined | Prazosin | Literature Value |
Table 2: this compound Functional Antagonist Potency (IC₅₀)
| Receptor | Agonist | This compound IC₅₀ (nM) | Reference Antagonist | Reference Antagonist IC₅₀ (nM) |
| Human 5-HT₂A | Serotonin (5-HT) | User Determined | Ketanserin | Literature Value |
| Human α₁-adrenergic | Phenylephrine | User Determined | Prazosin | Literature Value |
Signaling Pathways and Experimental Workflows
5-HT₂A and α₁-Adrenergic Receptor Gq Signaling Pathway
Gq protein-coupled receptor signaling pathway for 5-HT₂A and α₁-adrenergic receptors.
General Experimental Workflow for In Vitro Antagonist Characterization
General workflows for radioligand binding and calcium flux functional assays.
Experimental Protocols
Radioligand Binding Assay for 5-HT₂A and α₁-Adrenergic Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT₂A and α₁-adrenergic receptors through competitive binding with a known radioligand.
Materials:
-
Cell membranes expressing the human 5-HT₂A or α₁-adrenergic receptor
-
Radioligand: [³H]-Ketanserin for 5-HT₂A; [³H]-Prazosin for α₁-adrenergic
-
This compound
-
Reference competitor (unlabeled Ketanserin or Prazosin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (pre-treated with a blocking agent like polyethyleneimine)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Plate shaker
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a predetermined optimal protein concentration.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, an excess of the reference competitor, and membrane suspension.
-
Competitive Binding: Serial dilutions of this compound, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-90 minutes) with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay for 5-HT₂A and α₁-Adrenergic Receptor Antagonism
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an agonist, thereby determining its functional antagonist potency (IC₅₀).
Materials:
-
Cells stably expressing the human 5-HT₂A or α₁-adrenergic receptor
-
Cell culture medium
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Agonist: Serotonin (5-HT) for 5-HT₂A; Phenylephrine for α₁-adrenergic
-
This compound
-
Reference antagonist (e.g., Ketanserin or Prazosin)
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Cell Plating: Seed the cells into the microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer, including Pluronic F-127 to aid in dye solubilization.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) in the dark.
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound or the reference antagonist to the respective wells.
-
Incubate at room temperature for a predetermined time (e.g., 15-30 minutes) in the dark.
-
-
Agonist Stimulation and Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of the agonist (typically the EC₈₀) to all wells simultaneously using an automated dispenser.
-
Immediately begin kinetic measurement of the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro pharmacological characterization of this compound. By employing radioligand binding assays and calcium flux functional assays, researchers can accurately determine the binding affinity and functional potency of this compound at the 5-HT₂A and α₁-adrenergic receptors. This information is crucial for understanding its mechanism of action and for its potential development as a therapeutic agent.
References
Application Notes and Protocols for Radioligand Binding Assay of Lidanserin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidanserin (also known as ZK-33839) is a potent antagonist of the serotonin 2A (5-HT2A) and α1-adrenergic receptors.[1][2] Understanding the binding characteristics of new chemical entities like this compound to their molecular targets is a critical step in the drug discovery and development process. Radioligand binding assays are a robust and sensitive method for determining the affinity and selectivity of a compound for a specific receptor. This document provides detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound with the 5-HT2A and α1-adrenergic receptors.
Principle of the Assay
Radioligand binding assays are based on the principle of competitive binding. A radiolabeled ligand with known high affinity and specificity for the receptor of interest is incubated with a biological preparation containing the receptor (e.g., cell membranes). The binding of the radioligand to the receptor is then measured in the presence of increasing concentrations of an unlabeled competitor compound (in this case, this compound). The ability of the unlabeled compound to displace the radioligand from the receptor is a measure of its binding affinity. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Data Presentation
The binding affinity of a test compound is determined by its Ki value, which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The following table provides an example of how to present binding affinity data for a compound like this compound.
Table 1: Example Binding Affinity Profile of a 5-HT2A and α1-Adrenergic Antagonist
| Receptor | Radioligand | Test Compound | Ki (nM) |
| 5-HT2A | [³H]-Ketanserin | This compound | Data not available in public literature |
| α1-Adrenergic | [³H]-Prazosin | This compound | Data not available in public literature |
| 5-HT2A | [³H]-Ketanserin | Ketanserin (Reference) | 0.4 - 2.0 |
| α1-Adrenergic | [³H]-Prazosin | Prazosin (Reference) | 0.1 - 0.5 |
Experimental Protocols
Detailed methodologies for performing radioligand binding assays for the 5-HT2A and α1-adrenergic receptors are provided below. These protocols are based on established methods using [³H]-Ketanserin and [³H]-Prazosin as the respective radioligands.
Protocol 1: 5-HT2A Receptor Binding Assay using [³H]-Ketanserin
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Commercially available membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or prepared from rat frontal cortex.
-
Radioligand: [³H]-Ketanserin (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compound: Ketanserin.
-
Non-specific Binding Determinator: Mianserin (10 µM) or unlabeled Ketanserin (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation (if using tissue):
-
Homogenize rat frontal cortex in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the reference compound (Ketanserin) in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of non-specific binding determinator (e.g., 10 µM Mianserin).
-
Competition Binding: 50 µL of the desired concentration of this compound or reference compound.
-
-
Add 50 µL of [³H]-Ketanserin (final concentration ~0.5-1.0 nM) to all wells.
-
Add 150 µL of the membrane preparation (containing 50-100 µg of protein) to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60 minutes.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: α1-Adrenergic Receptor Binding Assay using [³H]-Prazosin
Objective: To determine the binding affinity (Ki) of this compound for the human α1-adrenergic receptor.
Materials:
-
Receptor Source: Commercially available membranes from cells stably expressing the human α1-adrenergic receptor or prepared from rat brain cortex.
-
Radioligand: [³H]-Prazosin (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compound: Prazosin.
-
Non-specific Binding Determinator: Phentolamine (10 µM) or unlabeled Prazosin (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Follow the same procedure as described in Protocol 1.
-
Assay Setup:
-
Prepare serial dilutions of this compound and the reference compound (Prazosin) in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of non-specific binding determinator (e.g., 10 µM Phentolamine).
-
Competition Binding: 50 µL of the desired concentration of this compound or reference compound.
-
-
Add 50 µL of [³H]-Prazosin (final concentration ~0.1-0.3 nM) to all wells.
-
Add 150 µL of the membrane preparation (containing 50-100 µg of protein) to all wells.
-
-
Incubation:
-
Incubate the plate at 25°C for 30-60 minutes.
-
-
Filtration:
-
Rapidly filter the contents of each well through pre-soaked glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 and Ki values for this compound at the α1-adrenergic receptor.
-
Signaling Pathways and Experimental Workflow
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks the initiation of this signaling cascade by preventing the binding of serotonin or other agonists to the 5-HT2A receptor.
Caption: 5-HT2A Receptor Gq Signaling Pathway Antagonism by this compound.
α1-Adrenergic Receptor Signaling Pathway
Similar to the 5-HT2A receptor, α1-adrenergic receptors are also Gq-coupled GPCRs. Their activation by adrenergic agonists like norepinephrine leads to the same downstream signaling cascade involving PLC, IP3, and DAG, ultimately resulting in increased intracellular calcium and activation of PKC. This compound's antagonism at α1-adrenergic receptors inhibits this pathway.
Caption: α1-Adrenergic Receptor Gq Signaling Pathway Antagonism by this compound.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the general workflow for the competitive radioligand binding assays described in the protocols.
Caption: General Experimental Workflow for Radioligand Binding Assay.
Conclusion
The provided protocols and information offer a comprehensive guide for researchers to characterize the binding of this compound to its primary targets, the 5-HT2A and α1-adrenergic receptors. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for the preclinical evaluation of this and other novel compounds. The visualization of the signaling pathways and experimental workflow further aids in understanding the mechanism of action and the practical execution of the assays.
References
- 1. Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenergic receptor binding in aortas from rat and dog: comparison of [3H]prazosin and beta-iodo-[125I]-4-hydroxyphenyl-ethyl-aminomethyl-tetralone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Cell-Based Assay for Determining Lidanserin 5-HT2A Receptor Occupancy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a cell-based functional assay to determine the receptor occupancy of Lidanserin, a 5-HT2A receptor antagonist. The assay utilizes a commercially available cell line stably expressing the human 5-HT2A receptor and measures the inhibition of serotonin-induced intracellular calcium mobilization. This application note includes comprehensive experimental procedures, data analysis guidelines, and representative data to facilitate the assessment of this compound's potency and its interaction with the 5-HT2A receptor.
Introduction
The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) of the Gq/11 family, is a key target in the treatment of various neuropsychiatric disorders.[1] Antagonism of the 5-HT2A receptor is a primary mechanism of action for many atypical antipsychotic drugs.[2][3] this compound (ZK-33839) is an antagonist of both the 5-HT2A and α1-adrenergic receptors and was initially developed as an antihypertensive agent.[4][5] A robust and reproducible cell-based assay is crucial for characterizing the pharmacological profile of compounds like this compound and determining their potency at the 5-HT2A receptor.
This application note details a functional, cell-based assay that measures changes in intracellular calcium concentration ([Ca2+]) upon receptor activation. Activation of the 5-HT2A receptor by an agonist, such as serotonin (5-HT), initiates a signaling cascade that results in the release of calcium from intracellular stores. By measuring the inhibitory effect of this compound on this agonist-induced calcium flux, its receptor occupancy and functional antagonism can be quantified.
Signaling Pathway
The 5-HT2A receptor, upon agonist binding, couples to the Gq alpha subunit of the heterotrimeric G-protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
References
Application Notes and Protocols for Serotonergic and Adrenergic Receptor Antagonism in Animal Models of Hypertension
A Focus on 5-HT2A and α1-Adrenergic Receptor Antagonists
Disclaimer: Direct experimental data on Lidanserin in animal models of hypertension is limited in publicly available literature. The following application notes and protocols are based on extensive research on Ketanserin , a well-studied compound with the same dual mechanism of action: antagonism of both 5-HT2A and α1-adrenergic receptors[1]. This information serves as a strong proxy and guide for researchers investigating this compound or similar dual-receptor antagonists.
Introduction and Application Notes
This compound is a pharmacological agent that acts as a combined 5-HT2A and α1-adrenergic receptor antagonist[1]. It was initially developed as a potential antihypertensive medication, although it was never brought to market[1]. The therapeutic rationale for this dual antagonism lies in targeting two key pathways involved in the pathophysiology of hypertension.
-
α1-Adrenergic Receptor Blockade: These receptors, located on vascular smooth muscle, are activated by norepinephrine, leading to vasoconstriction and an increase in blood pressure. Antagonism of α1-adrenoceptors induces vasodilation and a subsequent reduction in blood pressure[2][3].
-
5-HT2A Receptor Blockade: Serotonin (5-hydroxytryptamine, 5-HT) can cause vasoconstriction through 5-HT2A receptors on vascular smooth muscle. Blockade of these receptors can inhibit this effect. Furthermore, central 5-HT2A receptors may play a role in modulating blood pressure variability and arterial baroreflex function.
The combined blockade of both receptor types is hypothesized to produce a more potent antihypertensive effect. Research on Ketanserin suggests that the antihypertensive action in spontaneously hypertensive rats (SHR) is primarily due to α1-adrenoceptor blockade, with the 5-HT2A receptor blockade contributing to the effect and potentially reducing blood pressure variability.
These notes provide a framework for designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and similar compounds in established animal models of hypertension.
Quantitative Data Summary
The following tables summarize quantitative data from studies on Ketanserin in spontaneously hypertensive rats (SHR), a widely used genetic model of essential hypertension.
Table 1: Effect of Intravenous Ketanserin on Blood Pressure in Conscious Spontaneously Hypertensive Rats (SHR)
| Parameter | Vehicle Control | Ketanserin (3 mg/kg, i.v.) | Reference |
| Mean Arterial Pressure (mmHg) | Baseline | Decreased | |
| Blood Pressure Variability | Baseline | Decreased |
Table 2: Effect of Intracerebroventricular Ketanserin on Blood Pressure in Conscious SHR
| Parameter | Vehicle Control | Ketanserin (50 µ g/rat , i.c.v.) | Reference |
| Mean Arterial Pressure (mmHg) | Baseline | No significant change | |
| Blood Pressure Variability | Baseline | Decreased |
Table 3: Long-Term Effects of Oral Ketanserin in Spontaneously Hypertensive Rats (SHR)
| Parameter | Vehicle Control (SHR) | Ketanserin (10 mg/kg/day for 5 months) | Reference |
| Mean Arterial Pressure (mmHg) | Elevated | Significantly Decreased | |
| Blood Pressure Variability | Elevated | Significantly Decreased | |
| Left Ventricular Hypertrophy | Present | Decreased | |
| Glomerular Damage | Present | Diminished | |
| Vascular Lesions | Present | Ameliorated |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Dual 5-HT2A and α1-Adrenergic Antagonism
References
Application of Lidanserin in Smooth Muscle Contraction Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidanserin (also known as ZK-33839) is a potent antagonist of the serotonin 5-HT2A receptor and the α1-adrenergic receptor.[1] These receptors are critically involved in the regulation of smooth muscle tone across various tissues, including the vasculature, airways, and gastrointestinal tract. Serotonin (5-hydroxytryptamine, 5-HT), acting through 5-HT2A receptors, is a powerful vasoconstrictor and bronchoconstrictor. Consequently, this compound, by blocking these receptors, presents a valuable pharmacological tool for investigating the physiological and pathological roles of the serotonergic system in smooth muscle contraction. This document provides detailed application notes and protocols for the use of this compound in common smooth muscle contraction assays.
Mechanism of Action
The contractile effect of serotonin on smooth muscle is primarily mediated by the 5-HT2A receptor, a G protein-coupled receptor (GPCR) linked to the Gq/11 signaling pathway. Activation of this receptor by 5-HT initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i) and sensitization of the contractile apparatus to Ca2+, culminating in muscle contraction. This compound acts as a competitive antagonist at the 5-HT2A receptor, preventing the binding of 5-HT and thereby inhibiting this signaling pathway and subsequent smooth muscle contraction.
Data Presentation
| Compound | Receptor Target(s) | Parameter | Value | Tissue/Assay |
| This compound | 5-HT2A, α1-Adrenergic | - | Data not available | - |
| Ketanserin | 5-HT2A, α1-Adrenergic | pA2 | 8.4-9.5 | Various vascular smooth muscles |
| pKi | ~8.7 | 5-HT2A Receptor Binding Assay |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKi is the negative logarithm of the inhibition constant (Ki).
Signaling Pathway
The following diagram illustrates the signaling pathway of 5-HT2A receptor-mediated smooth muscle contraction and the inhibitory action of this compound.
Experimental Protocols
Two common methods for assessing smooth muscle contraction are the organ bath assay for isolated tissues and the collagen gel contraction assay for cultured smooth muscle cells.
Isolated Tissue Organ Bath Assay
This protocol is suitable for studying the effect of this compound on serotonin-induced contraction of isolated smooth muscle strips (e.g., aorta, trachea, ileum).
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
This compound stock solution (e.g., in DMSO)
-
Serotonin (5-HT) stock solution (in distilled water)
-
Potassium chloride (KCl) stock solution (e.g., 2 M)
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated tissue (e.g., rat thoracic aorta)
-
Organ bath system with force transducer and data acquisition software
-
Tissue Preparation: Euthanize the animal according to approved ethical protocols. Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta) and place it in ice-cold Krebs-Henseleit solution. Clean the tissue of adhering fat and connective tissue and cut into rings or strips of appropriate size (e.g., 2-3 mm wide aortic rings).
-
Mounting: Suspend the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g for rat aorta). During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Viability Test: Depolarize the tissues with a high concentration of KCl (e.g., 60-80 mM) to ensure their viability and contractile capacity. Once a stable contraction is achieved, wash the tissues with fresh Krebs-Henseleit solution to return to baseline tension.
-
This compound Incubation: Add this compound at the desired concentration (or vehicle for control tissues) to the organ baths. Allow for an incubation period of 20-30 minutes.
-
Concentration-Response Curve: Add increasing concentrations of 5-HT to the organ baths in a cumulative manner to generate a concentration-response curve. Allow the response to each concentration to stabilize before adding the next.
-
Data Analysis: Record the contractile force generated at each 5-HT concentration. Normalize the responses to the maximum contraction induced by KCl. Plot the concentration-response curves and determine the EC50 values. For antagonist studies, perform a Schild analysis to determine the pA2 value of this compound. Alternatively, calculate the IC50 value of this compound against a fixed concentration of 5-HT.
Collagen Gel Contraction Assay
This protocol is suitable for studying the effect of this compound on the contraction of cultured smooth muscle cells.
References
Application Notes: High-Throughput Screening for Lidanserin Analogs
Introduction
Lidanserin is a potent antagonist of the serotonin 5-HT2A receptor and the α1-adrenergic receptor.[1][2] While initially developed as an antihypertensive agent, its pharmacological profile makes its analogs interesting candidates for various central nervous system (CNS) and cardiovascular disorders.[2] High-throughput screening (HTS) is a critical step in the drug discovery process, enabling the rapid evaluation of large chemical libraries to identify novel and potent modulators of these targets.[3]
This document provides detailed protocols for robust HTS assays designed to identify and characterize analogs of this compound that act on the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[4] The assays described are suitable for primary screening of large compound libraries and subsequent hit confirmation.
Target: 5-HT2A Receptor Signaling
The 5-HT2A receptor is a Gq-coupled GPCR. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ is a robust and widely used readout for 5-HT2A receptor activation in HTS campaigns.
Caption: 5-HT2A receptor Gq signaling pathway.
Comparison of Primary HTS Assay Formats
Several technologies are available for screening GPCR targets. The choice depends on factors like cost, throughput, and the specific signaling pathway. For identifying this compound analogs as 5-HT2A antagonists, cell-based functional assays are highly recommended.
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorescence-Based Calcium Flux | Measures changes in intracellular Ca2+ using a fluorescent dye that increases in intensity upon binding to Ca2+. | Homogeneous ("no-wash") format, high signal-to-background ratio, fast kinetics, and commercially available reagents. | Susceptible to interference from autofluorescent compounds. Requires careful optimization of cell number and dye loading. |
| Luminescence-Based Calcium Flux (Aequorin) | Uses a photoprotein (aequorin) that emits light upon binding to Ca2+ in the presence of its substrate, coelenterazine. | Very low background, reducing compound interference. Can be targeted to specific cellular compartments. | Requires generation of a stable cell line expressing aequorin. Signal is a transient "flash," which may require specialized plate readers. |
| Label-Free (Dynamic Mass Redistribution) | Detects ligand-induced changes in local refractive index near the cell surface using technologies like resonant waveguide grating (RWG). | Provides an integrated readout of cellular responses without the need for labels or reporters. More physiologically relevant. | Lower throughput compared to plate-based assays. Requires specialized and expensive instrumentation. |
Experimental Protocols
The following protocols detail two robust HTS methods for screening a compound library for 5-HT2A receptor antagonists.
Protocol 1: Homogeneous Fluorescence-Based Calcium Flux Assay
This assay is designed for a 384-well plate format and identifies compounds that inhibit the calcium release induced by a known 5-HT2A agonist.
1. Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Calcium Assay Kit: A commercial no-wash calcium flux kit (e.g., Fluo-8 AM or Calcium 6).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT) or a selective agonist like DOI.
-
Control Antagonist: A known 5-HT2A antagonist (e.g., Ketanserin, MDL 100,907).
-
Compound Library: this compound analogs dissolved in 100% DMSO.
2. Cell Preparation:
-
Culture the 5-HT2A expressing cells to ~80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend in culture medium.
-
Determine cell density and viability using a cell counter.
-
Seed 10,000 to 20,000 cells in 25 µL of culture medium per well into the 384-well assay plates.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
3. Assay Procedure:
-
Prepare Dye Loading Solution: Reconstitute the fluorescent calcium indicator dye (e.g., Fluo-8 AM) and probenecid (an efflux inhibitor) in Assay Buffer according to the manufacturer's protocol.
-
Dye Loading: Remove the culture medium from the cell plates and add 20 µL of the Dye Loading Solution to each well.
-
Incubation: Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Addition:
-
Prepare compound plates by diluting the this compound analog library and controls to an intermediate concentration in Assay Buffer. The final DMSO concentration in the assay should be ≤ 0.5%.
-
Using a liquid handler, add 10 µL of the diluted compounds to the cell plates.
-
For control wells, add Assay Buffer with DMSO (negative control) or a known antagonist (positive control).
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Reading:
-
Prepare the agonist solution (e.g., 5-HT) in Assay Buffer at a concentration that elicits 80% of the maximal response (EC80).
-
Place the assay plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the reader to measure fluorescence intensity (e.g., Ex/Em = 490/525 nm) every second for 120 seconds.
-
After establishing a stable baseline reading for ~15 seconds, inject 10 µL of the EC80 agonist solution into each well.
-
Continue reading the fluorescence signal for the remainder of the time.
-
4. Data Analysis:
-
Calculate the response for each well as the maximum fluorescence signal minus the baseline signal.
-
Normalize the data:
-
0% Inhibition (High Signal): Wells with agonist and DMSO only.
-
100% Inhibition (Low Signal): Wells with agonist and a saturating concentration of the control antagonist.
-
-
Calculate the percent inhibition for each test compound.
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative control).
-
For confirmed hits, perform dose-response experiments to determine the IC50 value.
Protocol 2: Aequorin Luminescence-Based Assay
This assay measures Ca2+ flux via the flash luminescence of aequorin and is particularly useful for minimizing false positives from fluorescent compounds.
1. Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells co-expressing the human 5-HT2A receptor and mitochondrial-targeted aequorin (mtAEQ).
-
Assay Plates: 384-well, white, opaque microplates.
-
Aequorin Substrate: Coelenterazine h.
-
Other Reagents: Same as Protocol 1.
2. Cell Preparation:
-
Seed the 5-HT2A-mtAEQ stable cells into 384-well white plates at a density of 15,000 cells in 25 µL per well.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
3. Assay Procedure:
-
Coelenterazine Loading:
-
Prepare a 5 µM solution of coelenterazine h in Assay Buffer.
-
Remove the culture medium and add 25 µL of the coelenterazine solution to each well.
-
Incubate the plates for 3-4 hours at 37°C in the dark.
-
-
Compound Addition:
-
Add 10 µL of diluted this compound analogs or controls to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Signal Reading:
-
Place the plate in a flash luminometer equipped with injectors.
-
Inject 10 µL of the EC80 agonist solution (e.g., 5-HT).
-
Immediately measure the luminescent signal (light emission) for 20-30 seconds.
-
4. Data Analysis:
-
The response is calculated as the integral of the luminescent signal over the reading time (Area Under the Curve).
-
Normalize the data and calculate percent inhibition as described in Protocol 1.
-
Identify hits and perform follow-up dose-response studies to determine IC50 values.
HTS Workflow and Hit Triage
A typical HTS campaign follows a structured workflow from primary screening to hit validation.
Caption: General workflow for HTS and hit validation.
Data Presentation and Hit Characterization
Quantitative data from screening and hit follow-up should be organized for clear interpretation.
Example Data for Confirmed Hits
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | 5-HT2A IC50 (nM) (Calcium Flux) | 5-HT2A IC50 (nM) (IP-One Assay) | α1-Adrenergic IC50 (nM) | Selectivity (α1 / 5-HT2A) |
| LA-001 | 98.5 | 15.2 | 18.9 | 15,600 | >1000x |
| LA-002 | 85.1 | 120.5 | 135.2 | 8,500 | 70x |
| LA-003 | 60.3 | 850.0 | 910.0 | >20,000 | >23x |
| This compound | 99.2 | 10.5 | 12.1 | 50.5 | ~5x |
| Ketanserin | 99.8 | 8.9 | 9.5 | 150.0 | ~17x |
Hit-to-Lead Logic
After primary screening, hits undergo a rigorous triage process to select the most promising candidates for lead optimization.
Caption: Logical flow for hit triage and lead selection.
References
Application Notes and Protocols: Investigating Lidanserin-Induced Receptor Changes with Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lidanserin, a potent antagonist of the serotonin 5-HT2A and α1-adrenergic receptors, holds therapeutic potential that necessitates a thorough understanding of its effects on target receptor expression and localization within tissues.[1] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify these changes. This document provides a comprehensive protocol for the immunohistochemical analysis of 5-HT2A and α1-adrenergic receptor alterations following treatment with this compound. It includes a detailed experimental workflow, a summary of hypothetical quantitative data, and diagrams of the relevant signaling pathways.
Introduction
This compound's dual antagonism of 5-HT2A and α1-adrenergic receptors suggests its utility in conditions where these systems are dysregulated.[1] The 5-HT2A receptor, a Gq/11 protein-coupled receptor, is a key target for atypical antipsychotic drugs and is implicated in various neuropsychiatric disorders.[2] Similarly, α1-adrenergic receptors, also G-protein-coupled, are crucial in mediating smooth muscle contraction and have been targeted for the treatment of hypertension.[3] Understanding how this compound modulates the density and distribution of these receptors in specific tissues is critical for elucidating its mechanism of action and potential therapeutic applications. Immunohistochemistry offers a valuable method for in situ protein detection, providing spatial information on receptor expression within the tissue architecture.
Experimental Protocols
This protocol outlines a generalized immunohistochemistry procedure for paraffin-embedded tissue sections. It is essential to optimize specific parameters, such as antibody concentrations and incubation times, for each new antibody and tissue type.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS with 0.3% Triton X-100)
-
Primary Antibodies (specific for 5-HT2A and α1-adrenergic receptors)
-
Biotinylated Secondary Antibody (corresponding to the host species of the primary antibody)
-
Avidin-Biotin-Horseradish Peroxidase (HRP) Complex
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin Counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 3 minutes each, followed by a final wash in distilled water.[4]
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat the slides using a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature in the buffer.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in PBS for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1-2 hours at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the target receptor (5-HT2A or α1-adrenergic) in blocking buffer to its optimal concentration.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the sections three times with PBS.
-
Incubate with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1-2 hours at room temperature.
-
-
Signal Amplification:
-
Wash the sections three times with PBS.
-
Incubate with the Avidin-Biotin-HRP complex for 30-60 minutes at room temperature.
-
-
Chromogenic Detection:
-
Wash the sections three times with PBS.
-
Apply the DAB substrate solution and incubate until the desired brown color intensity is reached. Monitor under a microscope to avoid overstaining.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin for 30-60 seconds to visualize cell nuclei.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the sections in two changes of xylene.
-
Mount the coverslip using a permanent mounting medium.
-
Data Presentation
The following table presents hypothetical quantitative data illustrating the potential effects of this compound on 5-HT2A and α1-adrenergic receptor expression in a specific brain region (e.g., prefrontal cortex) as determined by immunohistochemistry. The data is presented as the mean percentage of immunoreactive area ± standard deviation.
| Treatment Group | 5-HT2A Receptor Immunoreactive Area (%) | α1-Adrenergic Receptor Immunoreactive Area (%) |
| Vehicle Control | 15.2 ± 2.1 | 18.5 ± 2.8 |
| This compound (1 mg/kg) | 11.8 ± 1.9 | 14.2 ± 2.3 |
| This compound (5 mg/kg) | 8.5 ± 1.5 | 10.1 ± 1.8 |
| This compound (10 mg/kg) | 6.2 ± 1.1 | 7.9 ± 1.4 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
Visualization of Methodologies and Pathways
Caption: Experimental workflow for immunohistochemistry.
Caption: this compound's antagonism of signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha 1 Adrenergic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols for Electrophysiological Recording with Lidanserin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lidanserin in electrophysiological studies. This compound is a potent and selective antagonist for the serotonin 5-HT2A receptor and the α1-adrenergic receptor.[1] This dual antagonism makes it a valuable pharmacological tool for investigating the roles of these receptor systems in regulating neuronal excitability, synaptic transmission, and network activity.
Introduction to this compound
This compound (also known as ZK-33839) is a research chemical that acts as a competitive antagonist at both 5-HT2A and α1-adrenergic receptors.[1] Understanding its mechanism of action is crucial for designing and interpreting electrophysiological experiments.
Mechanism of Action:
-
5-HT2A Receptor Antagonism: The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[2] Activation of this receptor by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this receptor, this compound is expected to inhibit these downstream signaling events, thereby reducing the excitatory effects often mediated by 5-HT2A receptor activation.
-
α1-Adrenergic Receptor Antagonism: α1-adrenergic receptors are also GPCRs that couple to the Gq/11 signaling pathway, leading to a similar cascade of intracellular events as the 5-HT2A receptor. These receptors are typically activated by norepinephrine and epinephrine, and their activation generally leads to neuronal depolarization and increased excitability. This compound's antagonism at these receptors would be expected to attenuate the effects of endogenous or exogenously applied α1-adrenergic agonists.
Data Presentation: Expected Electrophysiological Effects of this compound
Table 1: Expected Effects of this compound on Neuronal Firing Properties
| Parameter | Expected Effect of this compound | Rationale | Potential Concentration Range (in vitro) |
| Spontaneous Firing Rate | Decrease or No Change | Blockade of excitatory 5-HT2A and α1-adrenergic inputs. The effect may be cell-type and brain region-specific. | 1 - 10 µM |
| Evoked Firing (in response to 5-HT or α1-agonist) | Decrease | Competitive antagonism at 5-HT2A and α1-adrenergic receptors. | 1 - 10 µM |
| Rheobase | Increase | Reduction in baseline excitability due to blockade of tonic excitatory inputs. | 1 - 10 µM |
| Action Potential Threshold | No significant change expected | Antagonism of Gq-coupled receptors is less likely to directly affect the voltage-gated channels responsible for the action potential threshold. | 1 - 10 µM |
| Afterhyperpolarization (AHP) | Potential Modulation | 5-HT2A and α1-adrenergic receptors can modulate K+ channels involved in AHP. The net effect could be an increase or decrease depending on the specific channels involved. | 1 - 10 µM |
Table 2: Expected Effects of this compound on Synaptic Transmission
| Parameter | Expected Effect of this compound | Rationale | Potential Concentration Range (in vitro) |
| Excitatory Postsynaptic Potential/Current (EPSP/EPSC) Amplitude (evoked by 5-HT2A or α1-agonist) | Decrease | Blockade of postsynaptic 5-HT2A and α1-adrenergic receptors, reducing the agonist-induced depolarization. | 1 - 10 µM |
| Inhibitory Postsynaptic Potential/Current (IPSP/IPSC) Amplitude | Potential Modulation | 5-HT2A and α1-adrenergic receptors can modulate the activity of inhibitory interneurons. The net effect on IPSPs/IPSCs in a principal neuron could be an increase or decrease. | 1 - 10 µM |
| Paired-Pulse Ratio (PPR) | No direct change expected | This compound's primary action is postsynaptic. Changes in PPR, a measure of presynaptic release probability, would be indirect. | 1 - 10 µM |
Table 3: Expected Effects of this compound on Synaptic Plasticity
| Parameter | Expected Effect of this compound | Rationale | Potential Concentration Range (in vitro) |
| Long-Term Potentiation (LTP) | Attenuation or Blockade | 5-HT2A and α1-adrenergic receptor activation can facilitate the induction of LTP. Antagonism would be expected to inhibit this facilitation. | 1 - 10 µM |
| Long-Term Depression (LTD) | Potential Modulation | The role of 5-HT2A and α1-adrenergic receptors in LTD is more complex and can be synapse-specific. This compound's effect would depend on the specific LTD induction protocol and neuronal circuit. | 1 - 10 µM |
Table 4: Expected Effects of this compound on Ion Channel Currents
| Ion Channel | Expected Effect of this compound | Rationale | Potential Concentration Range (in vitro) |
| Voltage-gated Ca2+ Channels (VGCCs) | Indirect Modulation | Blockade of Gq-coupled receptors can modulate VGCC activity through second messenger pathways. | 1 - 10 µM |
| K+ Channels | Indirect Modulation | 5-HT2A and α1-adrenergic receptors are known to modulate various K+ channels, affecting neuronal excitability. | 1 - 10 µM |
| Na+ Channels | No direct effect expected | This compound is not known to directly interact with voltage-gated sodium channels. | 1 - 10 µM |
Experimental Protocols
The following are detailed protocols for in vitro and in vivo electrophysiological recordings using this compound. These protocols should be adapted based on the specific experimental question, neuronal preparation, and available equipment.
In Vitro Patch-Clamp Electrophysiology
This protocol is suitable for recording from neurons in acute brain slices or cultured neurons.
3.1.1. Materials
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
Perfusion system
3.1.2. Preparation of this compound Solution
-
Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound hydrochloride in DMSO. For example, for a 10 mM stock solution of this compound hydrochloride (Molar Mass: 454.54 g/mol ), dissolve 4.55 mg in 1 mL of DMSO. Store aliquots at -20°C.
-
Working Solution: On the day of the experiment, dilute the stock solution in aCSF to the desired final concentration (e.g., 1, 5, 10 µM). Ensure the final DMSO concentration in the aCSF is low (typically ≤ 0.1%) to avoid solvent effects. Prepare a vehicle control aCSF with the same final concentration of DMSO.
3.1.3. Brain Slice Preparation and Recording
-
Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min) at a physiological temperature (e.g., 30-32°C).
-
Obtain whole-cell patch-clamp recordings from the neurons of interest using standard techniques.
-
After obtaining a stable baseline recording, switch the perfusion to the aCSF containing the desired concentration of this compound.
-
Record the changes in neuronal properties (e.g., resting membrane potential, input resistance, firing pattern, synaptic responses) for a sufficient duration to observe the full effect of the drug.
-
To test for reversibility, wash out the drug by perfusing with normal aCSF.
-
Perform control experiments using the vehicle (DMSO in aCSF) to ensure that the observed effects are due to this compound.
In Vivo Extracellular Electrophysiology
This protocol is suitable for recording the activity of single neurons or neuronal populations in anesthetized or awake, behaving animals.
3.2.1. Materials
-
This compound hydrochloride
-
Saline or other appropriate vehicle for injection
-
Stereotaxic apparatus
-
Recording electrodes (e.g., tungsten microelectrodes, silicon probes)
-
Preamplifier and data acquisition system
-
Anesthesia (if applicable)
-
Surgical instruments
3.2.2. Preparation of this compound for In Vivo Administration
-
Dissolve this compound hydrochloride in sterile saline or another suitable vehicle to the desired concentration for systemic (e.g., intraperitoneal, intravenous) or local (e.g., microinjection) administration. The appropriate dose will need to be determined empirically based on the animal model and desired receptor occupancy.
3.2.3. Surgical and Recording Procedure
-
Anesthetize the animal (if applicable) and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
Slowly lower the recording electrode to the target depth.
-
Allow the electrode to stabilize and record baseline neuronal activity (spike firing rate and pattern).
-
Administer this compound systemically or locally.
-
Continuously record neuronal activity to observe the drug-induced changes.
-
For systemic administration, monitor the time course of the effect. For local administration, observe the effect on neurons near the injection site.
-
In separate control experiments, administer the vehicle to confirm that the observed effects are specific to this compound.
Visualizations
Signaling Pathways
Caption: Signaling pathways of 5-HT2A and α1-adrenergic receptors and their antagonism by this compound.
Experimental Workflows
References
- 1. Electrophysiological Effects of SKF83959 on Hippocampal CA1 Pyramidal Neurons: Potential Mechanisms for the Drug's Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological effects of SKF 38393 in rats with reserpine treatment and 6-hydroxydopamine-induced nigrostriatal lesions reveal two types of plasticity in D1 dopamine receptor modulation of basal ganglia output - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of Lidanserin in Aqueous Solutions
For researchers, scientists, and drug development professionals encountering challenges with the solubility of Lidanserin in aqueous solutions, this guide provides a structured approach to troubleshooting and resolving these issues. The following question-and-answer format directly addresses common problems and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the potential reasons for this?
A1: this compound is a poorly water-soluble drug. Several factors can contribute to low solubility in aqueous solutions, including:
-
pH of the solution: The solubility of ionizable compounds like this compound is highly dependent on the pH of the medium.
-
Ionic strength of the buffer: High salt concentrations can sometimes decrease the solubility of organic molecules.
-
Temperature: While often having a minor effect, temperature can influence solubility.
-
Presence of other excipients: Other components in your formulation could be interacting with this compound and affecting its solubility.
-
Solid-state properties of the drug: The crystalline form of this compound can impact its dissolution rate and solubility.
Q2: What is the predicted aqueous solubility of this compound?
Q3: How does pH influence the solubility of this compound?
A3: this compound contains ionizable functional groups, specifically a basic piperidine nitrogen. The pKa of this group is predicted to be around 8.5-9.5.
-
At a pH below its pKa, the piperidine nitrogen will be protonated, forming a more soluble cationic species.
-
At a pH above its pKa, this compound will be in its neutral, less soluble form. Therefore, adjusting the pH to a more acidic range should significantly increase its aqueous solubility.
Q4: Are there any common solvents that can be used to prepare a stock solution of this compound?
A4: Yes, this compound is reported to be soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL (with the need for ultrasonication). When preparing aqueous working solutions from a DMSO stock, it is crucial to ensure that the final concentration of DMSO is low enough to not affect the experimental system (typically <0.1-1%).
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer upon addition from a DMSO stock.
This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous buffer where it has low solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: The solubility of this compound in my acidic buffer is still not sufficient for my experiment.
If adjusting the pH alone is not enough, several other techniques can be employed to enhance solubility.
Potential Solutions:
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.
-
Salt Formation: Using a salt form of this compound, such as this compound hydrochloride, can significantly improve aqueous solubility.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
This protocol outlines a method to experimentally determine the solubility of this compound at various pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the drug).
-
Quantify the concentration of dissolved this compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot the measured solubility as a function of pH.
Protocol 2: Enhancing this compound Solubility with a Co-solvent
This protocol describes how to use a co-solvent to improve the solubility of this compound.
Methodology:
-
Select a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400.
-
Prepare a series of aqueous buffer solutions (at an optimized pH determined from Protocol 1) containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 30% v/v).
-
Determine the solubility of this compound in each co-solvent mixture using the shake-flask method described in Protocol 1.
-
Analyze the data to determine the optimal co-solvent concentration that provides the desired solubility without causing unacceptable toxicity or altering the experimental system.
Protocol 3: Solubilization of this compound using Cyclodextrins
This protocol details the use of cyclodextrins to enhance the aqueous solubility of this compound.
Methodology:
-
Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.
-
Prepare a series of aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 2%, 5%, 10% w/v) in the desired buffer.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate the samples as described in Protocol 1.
-
Separate the undissolved drug and quantify the concentration of dissolved this compound in the clear supernatant.
-
Plot the solubility of this compound as a function of the cyclodextrin concentration to determine the extent of solubility enhancement.
Data Summary
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Weight | 454.54 g/mol | Publicly available chemical databases |
| pKa (most basic) | 8.5 - 9.5 | Computational prediction |
| LogP | 3.5 - 4.5 | Computational prediction |
| Intrinsic Aqueous Solubility | < 10 µg/mL | Computational prediction |
General Solubility Enhancement Strategies and Expected Outcomes
| Strategy | Principle | Expected Outcome for this compound |
| pH Adjustment | Increase ionization of the basic piperidine nitrogen. | Significant increase in solubility at pH < 7. |
| Co-solvents | Reduce the polarity of the aqueous solvent. | Moderate to high increase in solubility, dependent on the co-solvent and its concentration. |
| Cyclodextrins | Formation of a water-soluble inclusion complex. | Significant increase in apparent water solubility. |
| Salt Formation | Formation of a more soluble salt form (e.g., hydrochloride). | Substantial increase in aqueous solubility. |
Signaling Pathway and Logical Relationships
The decision-making process for addressing this compound's low solubility can be visualized as a logical flow, starting from the initial observation of poor solubility and branching into different troubleshooting strategies.
Caption: Decision tree for troubleshooting this compound solubility.
Technical Support Center: Optimizing Lidanserin Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Lidanserin for in vitro experiments. The following information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ZK-33839) is a pharmacological agent that acts as an antagonist for both the serotonin 2A (5-HT2A) receptor and the alpha-1 (α1) adrenergic receptor.[1][2] In vitro, it functions by binding to these receptors and preventing their activation by their natural ligands, serotonin and norepinephrine/epinephrine, respectively.
Q2: What are the primary signaling pathways affected by this compound?
This compound blocks two distinct G-protein coupled receptor (GPCR) signaling pathways:
-
5-HT2A Receptor Pathway: The 5-HT2A receptor is primarily coupled to the Gq/11 protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
-
α1-Adrenergic Receptor Pathway: Similar to the 5-HT2A receptor, the α1-adrenergic receptor is also coupled to the Gq protein. Its activation initiates the same PLC/IP3/DAG signaling cascade, leading to an increase in intracellular Ca2+ and PKC activation.
By acting as an antagonist, this compound inhibits these signaling cascades.
Q3: What is a recommended starting concentration for this compound in an in vitro experiment?
Due to the limited availability of public data on the specific binding affinity (Ki) and functional potency (IC50) of this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A typical starting range for initial experiments with a novel antagonist would be from 1 nM to 10 µM.
Q4: How should I prepare a stock solution of this compound?
This compound is a hydrophobic compound. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a non-polar solvent such as dimethyl sulfoxide (DMSO). A stock solution of 10 mM in 100% DMSO is a common starting point. Ensure the compound is fully dissolved before making further dilutions in your aqueous culture medium.
Troubleshooting Guide
Q1: I'm observing precipitation of this compound after diluting the stock solution in my cell culture medium. What should I do?
This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration in your culture medium of less than 0.5% (v/v), and ideally below 0.1%, as higher concentrations can be toxic to cells.
-
Use a serum-containing medium for dilution: The proteins in fetal bovine serum (FBS) or other serum supplements can help to keep hydrophobic compounds in solution.
-
Vortex during dilution: When making dilutions, add the this compound stock solution to the culture medium while vortexing to ensure rapid and even dispersion.
-
Prepare fresh dilutions: Do not store diluted solutions of this compound in aqueous media for extended periods, as the compound may precipitate over time.
Q2: I am not observing any effect of this compound in my assay. What could be the reason?
Several factors could contribute to a lack of effect:
-
Inappropriate concentration: You may be using a concentration that is too low to effectively antagonize the receptor in your system. Perform a dose-response experiment to determine the optimal concentration.
-
Receptor expression: Confirm that your cell line expresses the 5-HT2A and/or α1-adrenergic receptors at a sufficient level for your assay.
-
Agonist concentration: If you are performing an antagonist assay, the concentration of the agonist you are using to stimulate the receptor may be too high, making it difficult for this compound to compete.
-
Compound integrity: Ensure that your this compound stock solution has been stored correctly and has not degraded.
Q3: I am concerned about potential off-target effects of this compound. How can I mitigate this?
Off-target effects are a concern with any pharmacological agent, especially at higher concentrations. To minimize off-target effects:
-
Use the lowest effective concentration: Once you have determined the optimal concentration range from your dose-response experiments, use the lowest concentration that gives you the desired level of antagonism.
-
Include appropriate controls: Use control compounds with known selectivity for other receptors to ensure that the observed effects are specific to the 5-HT2A and/or α1-adrenergic receptors.
-
Consult the literature: Although specific data for this compound is limited, reviewing literature on other 5-HT2A and α1-adrenergic antagonists can provide insights into potential off-target activities.
Data Presentation
| Target Receptor | Ligand | Parameter | Value (nM) | Cell Line/Assay |
| 5-HT2A | This compound | Ki | TBD | e.g., HEK293 |
| 5-HT2A | This compound | IC50 | TBD | e.g., Calcium flux assay |
| α1-Adrenergic | This compound | Ki | TBD | e.g., CHO-K1 |
| α1-Adrenergic | This compound | IC50 | TBD | e.g., IP-One assay |
TBD: To Be Determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution.
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Dose-Response Experiment for IC50 Determination (Calcium Flux Assay)
This protocol assumes the use of a cell line endogenously or recombinantly expressing the 5-HT2A or α1-adrenergic receptor and a fluorescent calcium indicator.
-
Cell Preparation:
-
Plate the cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in a suitable assay buffer, starting from a high concentration (e.g., 10 µM).
-
Prepare a solution of a known agonist for the target receptor (e.g., serotonin for 5-HT2A, phenylephrine for α1-adrenergic) at a concentration that elicits a submaximal response (EC80).
-
-
Assay Procedure:
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader.
-
Initiate the reading and add the agonist solution to all wells.
-
Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each concentration of this compound.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Signaling pathways antagonized by this compound.
References
Technical Support Center: Lidanserin Cell Culture Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding the off-target effects of Lidanserin in cell culture experiments. This compound is a potent antagonist of the serotonin 5-HT2A receptor, but it also exhibits significant affinity for the α1-adrenergic receptor, which can lead to confounding experimental results. This guide offers strategies to differentiate on-target from off-target effects and ensure the validity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a small molecule that acts as an antagonist at two distinct G protein-coupled receptors (GPCRs):
-
On-Target: Serotonin 5-HT2A receptor (5-HT2AR)
-
Primary Off-Target: Alpha-1 adrenergic receptor (α1-AR)
Its dual activity necessitates careful experimental design to isolate the effects of 5-HT2A receptor blockade from those of α1-adrenergic receptor blockade.
Q2: What are the known off-target effects of this compound in a cell culture setting?
The most well-characterized off-target effect of this compound is the blockade of α1-adrenergic receptors.[1] This can interfere with signaling pathways typically activated by endogenous catecholamines like epinephrine and norepinephrine present in cell culture media supplements (e.g., fetal bovine serum). Blockade of α1-ARs can influence various cellular processes, including intracellular calcium levels, cell proliferation, and smooth muscle cell contraction, depending on the cell type.
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?
The key is to use the lowest concentration of this compound that effectively antagonizes the 5-HT2A receptor in your specific cell model without significantly engaging the α1-adrenergic receptor. This can be achieved through a systematic dose-response experiment.
Experimental Workflow for Determining Optimal this compound Concentration
Figure 1: A workflow for determining the optimal concentration of this compound.
Q4: What are some recommended control experiments to perform when using this compound?
To ensure that the observed effects are due to 5-HT2A antagonism, the following controls are essential:
-
Selective α1-AR Antagonist Control: Use a selective α1-adrenergic receptor antagonist, such as Prazosin, in parallel with this compound. If an effect is observed with this compound but not with Prazosin, it is more likely to be mediated by the 5-HT2A receptor.
-
Cell Lines with Varied Receptor Expression: If possible, use cell lines with known high and low (or absent) expression of 5-HT2A and α1-adrenergic receptors. An effect that is present in 5-HT2A-expressing cells but absent in cells lacking this receptor is likely on-target.
-
Rescue Experiments: If you are studying the effect of this compound on a downstream signaling event, you can perform a rescue experiment by overexpressing a constitutively active form of a signaling molecule downstream of the 5-HT2A receptor.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results with this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Off-target α1-adrenergic effects | 1. Perform a dose-response curve to find the minimal effective concentration. 2. Include a selective α1-AR antagonist (e.g., Prazosin) as a negative control for 5-HT2A effects. 3. Use a cell line with low or no α1-adrenergic receptor expression if available. |
| This compound degradation | 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C. 2. Avoid repeated freeze-thaw cycles. |
| Cell culture variability | 1. Ensure consistent cell passage number and confluency. 2. Standardize serum batches, as growth factor and catecholamine concentrations can vary. |
Issue 2: High background signal or lack of a clear dose-response.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal assay conditions | 1. Optimize the concentration of the 5-HT2A agonist used for stimulation. 2. Adjust the incubation time with this compound and the agonist. 3. Ensure the assay buffer conditions are optimal for receptor signaling. |
| Low receptor expression | 1. Confirm the expression of the 5-HT2A receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. 2. Consider using a cell line engineered to overexpress the 5-HT2A receptor. |
Data Presentation
Table 1: Receptor Binding Profile of this compound and Related Compounds (Ki in nM)
| Receptor | This compound | Ketanserin | Prazosin |
| 5-HT2A | ~1-5 | ~1-3 | >1000 |
| α1-adrenergic | ~10-50 | ~5-20 | ~0.1-1 |
| Histamine H1 | >100 | ~10-30 | >1000 |
| Dopamine D2 | >100 | >100 | >1000 |
Note: Ki values are approximate and can vary depending on the experimental conditions. Lower Ki values indicate higher binding affinity.
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Compound | Target | Recommended Starting Concentration Range |
| This compound | 5-HT2A Antagonism | 10 - 100 nM |
| Prazosin | α1-AR Antagonism (Control) | 10 - 100 nM |
| Serotonin | 5-HT2A Agonist (Stimulation) | 100 nM - 1 µM |
| Phenylephrine | α1-AR Agonist (Stimulation) | 1 - 10 µM |
Experimental Protocols
Protocol 1: Differentiating 5-HT2A and α1-Adrenergic Signaling using Intracellular Calcium Assay
This protocol allows for the distinction between on-target 5-HT2A and off-target α1-adrenergic effects of this compound by measuring changes in intracellular calcium.
-
Cell Seeding: Plate cells expressing both 5-HT2A and α1-adrenergic receptors in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Treatment:
-
Add this compound at various concentrations to designated wells.
-
Add a selective α1-AR antagonist (e.g., Prazosin) to control wells.
-
Include vehicle control wells (e.g., DMSO).
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Signal Reading:
-
Using a fluorescence plate reader with an injection module, add a 5-HT2A agonist (e.g., serotonin) to one set of wells and an α1-AR agonist (e.g., phenylephrine) to another set.
-
Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to agonist stimulation.
-
A significant inhibition of the serotonin-induced signal by this compound indicates on-target 5-HT2A antagonism.
-
A significant inhibition of the phenylephrine-induced signal by this compound indicates off-target α1-adrenergic antagonism.
-
Protocol 2: Assessing Off-Target Cytotoxicity using MTT Assay
This protocol determines the concentration at which this compound may induce cytotoxic off-target effects.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 100 nM to 50 µM) for 24-72 hours. Include a vehicle control.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. A significant decrease in viability indicates cytotoxicity.
Signaling Pathways and Logical Relationships
On-Target vs. Off-Target Signaling Pathways
Figure 2: this compound's dual antagonism of 5-HT2A and α1-adrenergic receptors.
Troubleshooting Logic for Unexpected Results
Figure 3: A logical diagram for troubleshooting unexpected experimental outcomes.
References
How to address Lidanserin instability in long-term storage
Welcome to the Lidanserin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For optimal long-term stability, it is recommended to store this compound as a solid powder at -20°C or below, protected from light and moisture. For stock solutions, it is advisable to store them at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q2: What are the primary known instability issues with this compound?
This compound's structure contains several functional groups that can be susceptible to degradation under suboptimal storage conditions. The primary concerns for instability are:
-
Hydrolysis: The pyrrolidinone ring is susceptible to hydrolysis, particularly in acidic or basic conditions.
-
Oxidation: The piperidine ring and the benzylic position adjacent to the ether linkage are potential sites for oxidation.
-
Photodegradation: The fluorobenzoyl moiety, an aromatic ketone, can absorb UV light, leading to photodegradation.
Q3: Are there any visual indicators of this compound degradation?
Yes, while chemical analysis is required for confirmation, visual signs of degradation may include a change in color of the solid powder (e.g., from white to off-white or yellowish) or the appearance of particulate matter in solutions. Any visual change should prompt a more thorough chemical analysis to assess purity and potency.
Q4: How does pH affect the stability of this compound in solution?
This compound is expected to be most stable in neutral aqueous solutions (pH 6-8). Strongly acidic or alkaline conditions can catalyze the hydrolysis of the pyrrolidinone lactam ring, leading to the formation of a carboxylic acid derivative. It is recommended to use a buffered solution within the optimal pH range if aqueous stock solutions are to be prepared and stored for short periods.
Troubleshooting Guides
Issue 1: Loss of Potency in Long-Term Stored Samples
Symptoms:
-
Reduced biological activity in assays compared to a fresh batch.
-
Lower than expected concentration when quantified by analytical methods like HPLC.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify that the storage temperature has been consistently maintained at or below -20°C for solid samples and -80°C for stock solutions. Use a calibrated thermometer and temperature logs if available. |
| Exposure to Moisture | Ensure that the container is tightly sealed and stored in a desiccator, especially if stored at room temperature for short periods. For hygroscopic compounds, moisture can accelerate degradation. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing. |
| Chemical Degradation | Perform analytical tests (e.g., HPLC-UV, LC-MS) to identify potential degradation products. Compare the chromatogram of the stored sample with that of a freshly prepared standard. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Symptoms:
-
Additional peaks observed in the HPLC chromatogram of a stored this compound sample that are not present in the reference standard.
Possible Degradation Pathways and Identification:
-
Hydrolysis: An early eluting peak on a reverse-phase HPLC column may indicate the formation of the more polar hydrolyzed product (4-(3-(3-(4-(4-fluorobenzoyl)piperidin-1-yl)propoxy)-4-methoxyphenyl)-4-aminobutanoic acid). This can be confirmed by LC-MS analysis, which would show a mass increase of 18 amu (M+H₂O).
-
Oxidation: The formation of N-oxides on the piperidine nitrogen or hydroxylation at susceptible positions can lead to new peaks. Mass spectrometry can help identify these oxidative degradation products by showing mass increases of 16 amu (M+O).
-
Photodegradation: If the sample was exposed to light, a complex mixture of degradation products may be observed. The aromatic ketone moiety is a known chromophore that can initiate photochemical reactions.
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Predicted degradation pathways for this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound and the detection of its degradation products.
-
Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Dilute further with the same solvent as needed.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to validate the stability-indicating nature of the analytical method.[1][2]
-
Acid Hydrolysis: Incubate this compound solution (1 mg/mL in 0.1 N HCl) at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution (1 mg/mL in 0.1 N NaOH) at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution (1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to 80°C for 48 hours.
-
Photostability: Expose this compound solution (1 mg/mL) to a calibrated light source (ICH Q1B guidelines) for a specified duration.
After exposure to these stress conditions, samples should be neutralized (for acid and base hydrolysis) and diluted appropriately before analysis by the stability-indicating HPLC method.
The following workflow diagram illustrates the process for conducting forced degradation studies.
Caption: Workflow for forced degradation studies of this compound.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical data from a long-term stability study of solid this compound stored under different conditions for 12 months.
| Storage Condition | Purity (%) by HPLC | Total Degradants (%) | Appearance |
| -20°C, Protected from Light | 99.5 | 0.5 | White powder |
| 4°C, Protected from Light | 98.2 | 1.8 | White powder |
| 25°C / 60% RH, Protected from Light | 95.1 | 4.9 | Off-white powder |
| 25°C / 60% RH, Exposed to Light | 88.7 | 11.3 | Yellowish powder |
| 40°C / 75% RH, Protected from Light | 90.3 | 9.7 | Slightly yellow powder |
This technical support guide provides a foundational understanding of this compound stability. For further inquiries or specific experimental challenges, please consult relevant literature or contact your chemical supplier.
References
Technical Support Center: Mitigating Lidanserin-Induced Cytotoxicity in Primary Neuron Cultures
This technical support center provides troubleshooting guidance and detailed protocols for researchers encountering cytotoxicity in primary neuron cultures following treatment with Lidanserin. The information is structured to help identify the root cause of cell death and implement effective mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic compound that functions as a dual antagonist for the serotonin 5-HT₂ₐ receptor and the α₁-adrenergic receptor.[1][2] It was initially investigated as a potential antihypertensive agent, though it has not been marketed for clinical use.[2] Its mechanism involves blocking the signaling pathways associated with these receptors.
Q2: I'm observing significant cell death in my primary neuron cultures after applying this compound. Is this a known issue?
While specific reports on this compound-induced cytotoxicity in primary neurons are not widely documented in the public domain, cytotoxicity is a potential off-target effect for many compounds under investigation. Neurons in culture are particularly sensitive to environmental stressors, and compounds that modulate neurotransmitter receptors can sometimes disrupt essential cellular processes, leading to cell death.[3][4]
Q3: What are the common causes of cytotoxicity in primary neuron cultures?
Primary neurons are sensitive and can undergo cell death due to various factors, including:
-
Suboptimal Culture Conditions: Incorrect seeding density, poor substrate coating, or issues with the culture medium can compromise neuronal health.
-
Contamination: Bacterial or fungal contamination can rapidly lead to widespread cell death.
-
Excitotoxicity: Excessive stimulation of glutamate receptors can lead to a toxic influx of calcium ions.
-
Mitochondrial Dysfunction: Inhibition of mitochondrial respiration can deplete ATP and increase oxidative stress.
-
Oxidative Stress: An imbalance in reactive oxygen species (ROS) can damage cellular components and trigger apoptosis.
-
Apoptosis: Programmed cell death can be initiated by various stressors, including chemical insults.
Q4: What initial steps can I take to reduce potential this compound-induced cytotoxicity?
First, confirm that the cytotoxicity is drug-induced and not a result of culture artifacts. The following initial steps are recommended:
-
Optimize Drug Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound and identify its toxic threshold.
-
Verify Culture Health: Ensure your baseline neuron cultures are healthy, with proper morphology and adherence, before adding any compound.
-
Run Vehicle Controls: Always include a vehicle-only control (e.g., the solvent used to dissolve this compound, such as DMSO) to ensure the solvent itself is not causing toxicity. The final DMSO concentration should typically be below 0.1%.
Q5: Are there any general neuroprotective agents that can be co-administered with this compound?
Yes, several classes of neuroprotective agents are commonly used in vitro to mitigate drug-induced toxicity. These include:
-
Antioxidants: Agents like N-acetylcysteine (NAC) or Vitamin E can counteract oxidative stress.
-
Glutamate Receptor Antagonists: If excitotoxicity is suspected, antagonists for NMDA or AMPA receptors can be protective.
-
Caspase Inhibitors: Broad-spectrum caspase inhibitors like Z-VAD-FMK can block the apoptotic pathway.
Troubleshooting Guide
Problem 1: My neuron viability drops significantly within 24 hours of this compound treatment, even at low micromolar concentrations.
-
Possible Cause 1: High Sensitivity of Primary Neurons.
-
Solution: Your neuron cultures may be particularly sensitive. It is crucial to perform a comprehensive dose-response curve starting from very low (nanomolar) concentrations to precisely identify the toxicity threshold. This will help establish a therapeutic window.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic (ideally ≤0.1%). Run a parallel experiment with neurons treated only with the highest concentration of the solvent used in your this compound dilutions.
-
-
Possible Cause 3: Suboptimal Culture Density.
-
Solution: Neurons are highly dependent on paracrine signaling for survival. A culture plated too sparsely will be more susceptible to stressors. Ensure your plating density is optimal for the neuron type (e.g., for cortical neurons, ~120,000 cells/cm² for biochemical assays).
-
Problem 2: How can I determine the mechanism of cell death (e.g., apoptosis vs. necrosis)?
-
Solution: Perform Mechanism-Specific Assays.
-
Assess Apoptosis: Measure the activity of key executioner caspases (Caspase-3/7). A significant increase in their activity upon this compound treatment points towards apoptosis.
-
Assess Necrosis: Use a Lactate Dehydrogenase (LDH) assay. LDH is a cytosolic enzyme released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.
-
Morphological Examination: Use microscopy to observe cell morphology. Apoptotic cells typically show membrane blebbing and cell shrinkage, while necrotic cells swell and lyse.
-
Problem 3: Reducing this compound concentration compromises its intended effect. How can I protect the neurons without altering the primary experimental variable?
-
Solution: Co-treatment with a Neuroprotective Agent.
-
Based on the suspected mechanism of toxicity, introduce a relevant protective agent. For example, if you suspect oxidative stress is a contributing factor, pre-treat the cultures with an antioxidant like N-acetylcysteine (NAC) for 1-2 hours before adding this compound. This can help neutralize reactive oxygen species without interfering with this compound's primary targets.
-
Data Presentation
Quantitative data should be organized into tables for clear interpretation and comparison.
Table 1: Example Data from a this compound Dose-Response Experiment (MTT Assay)
| This compound Conc. (µM) | Mean Absorbance (570nm) | Std. Deviation | % Viability (Normalized to Vehicle) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.1 | 1.22 | 0.07 | 97.6% |
| 1 | 1.15 | 0.09 | 92.0% |
| 5 | 0.88 | 0.11 | 70.4% |
| 10 | 0.61 | 0.06 | 48.8% |
| 25 | 0.35 | 0.05 | 28.0% |
| 50 | 0.15 | 0.03 | 12.0% |
Table 2: Example Data for Co-treatment with an Antioxidant (Caspase-3/7 Assay)
| Treatment Condition | Mean Luminescence (RLU) | Std. Deviation | Fold Change vs. Vehicle |
| Vehicle Control | 15,200 | 1,100 | 1.0 |
| This compound (10 µM) | 78,500 | 4,500 | 5.16 |
| N-acetylcysteine (1 mM) | 16,100 | 950 | 1.06 |
| This compound + NAC | 25,300 | 2,200 | 1.66 |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Assessing Cell Viability using the MTT Assay
This protocol measures cell viability by quantifying the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by living cells.
Materials:
-
Primary neurons cultured in a 96-well plate
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Plate primary neurons at an optimal density and allow them to adhere and mature for the desired period (e.g., 5-7 days in vitro).
-
Treatment: Treat the neurons with a range of this compound concentrations (and vehicle control) for the desired duration (e.g., 24 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability.
Protocol 2: Quantifying Cytotoxicity with the Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, an indicator of necrosis.
Materials:
-
Primary neurons cultured in a 96-well plate
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Sample Collection: After the treatment period, carefully collect a sample of the culture supernatant from each well. Avoid disturbing the cell layer.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture as per the kit's protocol.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's manual (usually 15-30 minutes), protected from light.
-
Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength.
-
Analysis: Use the provided controls (e.g., maximum LDH release control) to calculate the percentage of cytotoxicity for each condition.
Protocol 3: Measuring Apoptosis via Caspase-3/7 Activity Assay
This assay uses a proluminescent substrate that is cleaved by active caspase-3 and -7, generating a light signal proportional to enzyme activity.
Materials:
-
Primary neurons cultured in a white-walled 96-well plate
-
Commercially available Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using a white-walled plate suitable for luminescence.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Reaction: Add the reagent directly to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Analysis: Express the data as fold change in caspase activity relative to the vehicle control.
References
Technical Support Center: Overcoming Challenges in Radiolabeling Lidanserin
Welcome to the technical support center for Lidanserin radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the radiolabeling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it radiolabeled?
This compound is a potent and selective 5-HT2A and α1-adrenergic receptor antagonist.[1] Radiolabeled this compound is a crucial tool for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These techniques allow for the non-invasive study of 5-HT2A receptor distribution, density, and occupancy in the brain, which is vital for neuroscience research and the development of new therapies for psychiatric and neurological disorders.
Q2: Which radionuclides are suitable for labeling this compound?
The choice of radionuclide depends on the intended imaging modality. For PET imaging, Fluorine-18 ([¹⁸F]) is a common choice due to its favorable decay characteristics.[2] Given that the this compound structure contains a fluorine atom, isotopic exchange or, more commonly, nucleophilic substitution on a suitable precursor is a viable strategy. For SPECT imaging, isotopes like Iodine-123 ([¹²³I]) could be considered, which would require modification of the this compound structure to incorporate an iodine atom or a precursor suitable for radioiodination. Carbon-11 ([¹¹C]) is another potential PET isotope that could be incorporated through methylation of a precursor.
Q3: What are the general steps involved in radiolabeling this compound with [¹⁸F]?
The radiosynthesis of [¹⁸F]this compound would typically involve a nucleophilic substitution reaction on a precursor molecule. A common strategy for labeling molecules with a fluorobenzoyl group is the nucleophilic displacement of a leaving group (e.g., a nitro group or a trimethylammonium salt) on the benzene ring with [¹⁸F]fluoride.[3]
Troubleshooting Guides
Low Radiochemical Yield
Low radiochemical yield is a frequent challenge in radiosynthesis. The following table summarizes potential causes and troubleshooting strategies.
| Potential Cause | Troubleshooting Action |
| Poor Precursor Quality | - Verify the purity of the this compound precursor using analytical methods like NMR or mass spectrometry. - Re-purify the precursor if necessary through chromatography or recrystallization. - Ensure proper storage of the precursor to prevent degradation (cool, dry, and protected from light). |
| Inefficient [¹⁸F]Fluoride Activity | - Ensure complete trapping of [¹⁸F]fluoride on the anion exchange cartridge and efficient elution. - Use anhydrous solvents, as water can deactivate the [¹⁸F]fluoride. - Optimize the azeotropic drying process to remove residual water. |
| Suboptimal Reaction Conditions | - Temperature: Systematically optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to degradation. - Reaction Time: Determine the optimal reaction time by analyzing yields at different time points. - pH: Ensure the pH of the reaction mixture is optimal for the nucleophilic substitution. |
| Presence of Impurities | - Use high-purity reagents and solvents. - Trace metal ions can compete with the potassium-Kryptofix complex, reducing fluoride reactivity. Use of metal-free labware is recommended. |
Product Instability and Radiolysis
Radiolabeled compounds can be susceptible to decomposition due to the emitted radiation (radiolysis) and inherent chemical instability.
| Potential Cause | Troubleshooting Action |
| Radiolytic Decomposition | - Minimize the synthesis and purification time. - Add radical scavengers, such as ethanol or ascorbic acid, to the final formulation to quench free radicals. - Store the final product at low temperatures and protected from light. |
| Chemical Instability | - The fluorobenzoyl moiety in this compound is generally stable. However, other parts of the molecule could be susceptible to degradation. - Ensure the pH of the final formulation is within a stable range for the compound. - Analyze for degradation products using radio-HPLC or radio-TLC. |
| In vivo Defluorination | - Metabolic instability can lead to the cleavage of the C-¹⁸F bond in vivo, resulting in bone uptake of free [¹⁸F]fluoride. - While the aryl C-F bond is generally stable, its metabolic stability should be evaluated in preclinical models.[2] |
Low Specific Activity
Specific activity (the ratio of radioactivity to the total mass of the compound) is a critical parameter, especially for receptor imaging studies.
| Potential Cause | Troubleshooting Action |
| Isotopic Dilution | - Use "no-carrier-added" [¹⁸F]fluoride. - Ensure all reagents and solvents are free of non-radioactive fluoride ("cold" fluoride). - Carbon dioxide from the air can introduce "cold" carbon, which is a concern for [¹¹C] labeling. |
| Inefficient Purification | - Develop a robust HPLC purification method to effectively separate the radiolabeled product from the unlabeled precursor. - Optimize the solid-phase extraction (SPE) purification to minimize the co-elution of impurities. |
| Low Radiochemical Yield | - Low yield directly contributes to low specific activity. Address the issues outlined in the "Low Radiochemical Yield" section. |
Experimental Protocols
General Protocol for [¹⁸F]this compound Synthesis via Nucleophilic Substitution
This is a generalized protocol and requires optimization for specific precursors and synthesis modules.
-
[¹⁸F]Fluoride Production and Trapping: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron. Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elution and Drying: Elute the [¹⁸F]fluoride from the cartridge using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2.) and potassium carbonate in acetonitrile/water. Perform azeotropic drying to remove water.
-
Radiolabeling Reaction: Add the this compound precursor (e.g., a nitro- or trimethylammonium-precursor) dissolved in an anhydrous polar aprofic solvent (e.g., DMSO, DMF, or acetonitrile) to the dried [¹⁸F]fluoride. Heat the reaction mixture at an optimized temperature for a specific duration.
-
Purification: Purify the reaction mixture using semi-preparative HPLC to separate [¹⁸F]this compound from unreacted [¹⁸F]fluoride and other impurities.
-
Formulation: Remove the HPLC solvent and formulate the purified [¹⁸F]this compound in a physiologically compatible solution (e.g., saline with a small amount of ethanol).
-
Quality Control: Perform quality control tests including radiochemical purity (radio-HPLC, radio-TLC), specific activity, pH, and sterility.
Visualizations
Caption: Experimental workflow for the radiosynthesis of [¹⁸F]this compound.
Caption: Troubleshooting logic for low radiochemical yield in this compound labeling.
Caption: Simplified signaling pathway of the 5-HT2A receptor targeted by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-18-altanserin: a radioligand for the study of serotonin receptors with PET: radiolabeling and in vivo biologic behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Lidanserin binding assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Lidanserin binding assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the generation of consistent and reliable data.
Troubleshooting Guide
This section addresses specific issues that may arise during your this compound binding experiments, offering potential causes and solutions in a question-and-answer format.
Issue: High Non-Specific Binding (NSB)
Q1: My non-specific binding is excessively high, leading to a poor signal-to-noise ratio. What are the likely causes and how can I reduce it?
A1: High non-specific binding (NSB) can obscure the specific binding of your radioligand, making accurate quantification difficult. Here are common causes and troubleshooting steps:
-
Radioligand Issues:
-
Hydrophobicity: Hydrophobic radioligands tend to exhibit higher non-specific binding. While you may not be able to change your radioligand, ensuring its purity is critical.
-
Radioligand Concentration: Using a radioligand concentration that is too high can increase NSB. A common starting point is a concentration at or below the dissociation constant (Kd) value.[1]
-
Radiochemical Purity: Impurities in the radioligand preparation can contribute significantly to high NSB. Ensure the radiochemical purity is typically >90%.[1]
-
-
Assay Conditions:
-
Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes reduce NSB. However, it is crucial to ensure that the specific binding still reaches equilibrium.[1]
-
Assay Buffer Composition: The composition of your assay buffer can be optimized to reduce NSB. Consider adding Bovine Serum Albumin (BSA), salts, or detergents to minimize non-specific interactions.[1] Coating filters with BSA can also be beneficial.[1]
-
Washing Steps: Inadequate washing can leave unbound radioligand behind. Increase the volume and/or the number of wash steps. Using ice-cold wash buffer is critical to minimize the dissociation of the specifically bound radioligand during the washing process.
-
-
Tissue/Cell Preparation:
-
Amount of Membrane Protein: Using too much membrane protein can increase non-specific binding sites. A typical range for most receptor assays is 100-500 µg of membrane protein per well, but this may need to be optimized for your specific system.
-
Membrane Preparation Quality: Ensure proper homogenization and washing of the cell membranes to remove any endogenous ligands or other substances that might interfere with the assay.
-
Issue: Low Specific Binding or No Detectable Signal
Q2: I am observing very low or no specific binding in my assay. What could be the problem?
A2: Low or absent specific binding can be frustrating and may point to several issues with your experimental setup or reagents.
-
Receptor Issues:
-
Low Receptor Density: The tissue or cells you are using may have a low expression level of the 5-HT2A receptor.
-
Receptor Degradation: The 5-HT2A receptor protein may have been degraded during the membrane preparation process. Ensure proper storage and handling of your membrane preparations.
-
-
Radioligand Issues:
-
Incorrect Concentration: An error in calculating the radioligand concentration can lead to a much lower amount than intended.
-
Degraded Radioligand: Improper storage or handling of the radioligand can lead to its degradation and a loss of binding affinity.
-
Low Specific Activity: The specific activity of the radioligand is crucial for detecting a signal, especially for receptors with low density. For tritiated ligands, a specific activity above 20 Ci/mmol is generally recommended.
-
-
Assay Conditions:
-
Incubation Time: The incubation time may be too short for the binding to reach equilibrium. The time required to reach equilibrium can vary depending on the radioligand and receptor.
-
Buffer Composition: The pH, ionic strength, and presence or absence of specific ions in the assay buffer can significantly impact ligand binding.
-
Issue: Inconsistent and Variable Results
Q3: My results are highly variable between replicate wells and between experiments. How can I improve the consistency of my this compound binding assay?
A3: Inconsistent results can undermine the reliability of your data. Several factors can contribute to this issue.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of radioligand or competitor compounds, can introduce significant variability.
-
Washing Technique: Inconsistent washing of the filters can lead to variable removal of the unbound radioligand.
-
Temperature Fluctuations: Ensure that the incubation temperature is consistent across all wells and between experiments.
-
Reagent Preparation: Inconsistent preparation of buffers and stock solutions can lead to variability.
-
Cell/Membrane Preparation: Variability in the quality and concentration of the membrane preparation between batches can be a major source of inconsistent results.
Frequently Asked Questions (FAQs)
Q4: What is this compound and what is its mechanism of action?
A4: this compound (also known as ZK-33839) is a potent antagonist of the serotonin 5-HT2A receptor and the α1-adrenergic receptor. It was initially developed as an antihypertensive agent, though it was never marketed for this indication.
Q5: What is a competition binding assay and how is it used to characterize this compound?
A5: A competition binding assay is used to determine the binding affinity of an unlabeled compound (in this case, this compound) for a receptor. In this assay, a fixed concentration of a radiolabeled ligand known to bind to the 5-HT2A receptor (e.g., [3H]ketanserin) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound. This compound will compete with the radioligand for binding to the 5-HT2A receptor. By measuring the decrease in the amount of bound radioligand as the concentration of this compound increases, we can determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The IC50 value can then be converted to the inhibition constant (Ki), which represents the binding affinity of this compound for the 5-HT2A receptor.
Q6: How do I choose the right concentration of radioligand for my this compound competition binding assay?
A6: The concentration of the radioligand is a critical parameter. Ideally, you should use a concentration that is at or below its Kd value for the 5-HT2A receptor. Using a much higher concentration will require a higher concentration of this compound to displace it, which can shift the IC50 value and make it more difficult to accurately determine the Ki.
Quantitative Data Summary
| Compound | Radioligand | Receptor Source | Ki (nM) |
| Ketanserin | [3H]ketanserin | Human recombinant 5-HT2A | 0.82 - 3.4 |
| M100907 | [3H]ketanserin | Human recombinant 5-HT2A | ~3 |
| MDL 100907 | [3H]MDL 100907 | Rat frontal cortex | ~0.3 |
| Altanserin | [18F]altanserin | Rat frontal cortex | ~0.3 |
| Mesulergine | [3H]mesulergine | Human recombinant 5-HT2A | 13.5 |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand used, receptor source, and assay buffer composition.
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT2A receptor is provided below. This protocol is based on standard procedures for [3H]ketanserin binding assays.
1. Membrane Preparation
-
Cell Culture: Culture cells expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) to confluency.
-
Harvesting and Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping. Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or sonication.
-
Centrifugation: Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Membrane Pelleting: Centrifuge the supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing: Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method like the Bradford assay. Aliquot the membrane preparation and store at -80°C until use.
2. Competitive Binding Assay
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]ketanserin (specific activity ~70-90 Ci/mmol). The final concentration in the assay should be at or near its Kd for the 5-HT2A receptor (typically 0.5-2 nM).
-
Non-specific Binding Determination: Use a high concentration of a known 5-HT2A antagonist (e.g., 10 µM unlabeled ketanserin or mianserin) to determine non-specific binding.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in assay buffer.
Assay Procedure (96-well plate format):
-
To each well of a 96-well plate, add the following in order:
-
25 µL of assay buffer or unlabeled competitor (for total and non-specific binding, respectively).
-
25 µL of the this compound serial dilutions (or assay buffer for total and non-specific binding controls).
-
50 µL of [3H]ketanserin diluted in assay buffer.
-
100 µL of the membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at room temperature (or 37°C) for a predetermined time to allow the binding to reach equilibrium (typically 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.
-
Quickly wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM, in the presence of excess unlabeled competitor) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A Receptor Signaling Pathway Antagonized by this compound.
This compound Competition Binding Assay Workflow
Caption: Workflow for a this compound Competition Binding Assay.
References
Technical Support Center: Optimizing Tissue Preparation for Studying Lidanserin Effects
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lidanserin. The content is designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual-action antagonist, targeting both the serotonin 5-HT2A receptors and the α1-adrenergic receptors.[1][2] By blocking these G-protein coupled receptors, this compound inhibits their downstream signaling pathways. It was originally developed as an antihypertensive agent.[1][2]
Q2: Which signaling pathways are affected by this compound?
A2: this compound primarily inhibits signaling pathways coupled to Gq/G11 proteins. Both 5-HT2A and α1-adrenergic receptors, upon activation, typically stimulate Phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively. This compound blocks these signaling cascades by preventing the initial receptor activation.
Q3: What are the recommended storage conditions for a this compound stock solution?
A3: Once prepared, it is recommended to aliquot the this compound stock solution and store it at -80°C for up to six months or at -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: In what types of tissues can I study the effects of this compound?
A4: Given its targets, this compound's effects can be studied in a variety of tissues. Brain tissue, particularly cortical regions, is rich in 5-HT2A receptors and is suitable for neuroscience applications like electrophysiology. Smooth muscle tissue, such as in blood vessels or the gastrointestinal tract, expresses both α1-adrenergic and serotonin receptors, making it ideal for studying effects on contraction and motility.
Quantitative Data
| Compound | Target Receptor | Affinity (Ki) | pA2 | Notes |
| Altanserin | 5-HT2A | 0.3 nM | - | High-affinity antagonist often used in PET imaging studies. |
| Ketanserin | 5-HT2A | ~1 nM | 9.19 | A widely used selective 5-HT2A antagonist. |
| Ketanserin | α1-Adrenergic | - | 7.52 | Also exhibits competitive antagonism at α1-adrenergic receptors. |
Note: Ki (inhibition constant) and pA2 (a measure of antagonist potency) are common metrics for quantifying drug-receptor interactions. Lower Ki values indicate higher binding affinity.
Signaling Pathway Diagram
Caption: this compound's antagonism of 5-HT2A and α1-adrenergic receptors blocks Gq-protein signaling.
Troubleshooting Guides
Section 1: Acute Brain Slice Preparation
Q: My acute brain slices look unhealthy, with many swollen or pyknotic (shrunken) cells. What went wrong?
A: This often points to issues during the slicing procedure, leading to excitotoxicity and cell death.
-
Solution 1: Optimize your cutting solution. Use a protective recovery method with an N-methyl-D-glucamine (NMDG)-based artificial cerebrospinal fluid (aCSF). The NMDG solution, low in Na+ and Ca2+ and high in Mg2+, minimizes excitotoxic damage during slicing. Ensure all solutions are ice-cold and continuously bubbled with carbogen (95% O2/5% CO2).
-
Solution 2: Check your dissection and slicing speed. The entire procedure from dissection to transferring slices to the recovery chamber should be as rapid as possible, ideally under 15 minutes. Ensure gentle handling of the brain to avoid mechanical damage.
-
Solution 3: Verify blade quality. A dull or damaged vibratome blade will compress and tear the tissue instead of making a clean cut. Use a new, high-quality blade for each experiment.
Q: I'm having trouble getting a stable gigaohm seal for patch-clamp recordings.
A: A stable seal depends on healthy, clean neuronal membranes.
-
Solution 1: Improve slice recovery. After slicing in NMDG-aCSF, transfer slices to a recovery chamber at 32-34°C for a brief period (e.g., 12 minutes) before allowing them to equilibrate at room temperature for at least one hour. A gradual re-introduction of sodium ("Na+ spike-in") during the initial recovery can also improve neuronal health.
-
Solution 2: Clean the slice surface. Gently blow a stream of aCSF from your patch pipette over the target cell to clear away debris before attempting to seal.
-
Solution 3: Check your internal solution. Ensure your pipette solution is properly filtered, has the correct osmolarity (285–290 mOsmol/kg), and pH (7.3-7.4).
Section 2: General Tissue Processing for Histology
Q: My tissue sections are showing significant shrinkage and distortion.
A: Tissue shrinkage is a common artifact resulting from improper fixation or dehydration.
-
Solution 1: Optimize fixation time. Ensure the tissue is fixed for an adequate duration, typically 6-24 hours in 10% neutral buffered formalin, depending on the tissue size and type. Insufficient fixation is a primary cause of distortion.
-
Solution 2: Use a graded dehydration series. Avoid transferring tissue directly from a low-concentration ethanol solution to 100% ethanol. Use a gradual series (e.g., 70%, 90%, 100%) to gently remove water and prevent osmotic shock to the cells.
-
Solution 3: Monitor temperatures. Excessive heat during paraffin infiltration (above 60°C) can cause tissues to become hard and shrunken. Ensure your tissue processor and embedding station are calibrated correctly.
Q: The tissue is soft and mushy after processing, making it difficult to section.
A: This indicates a failure in dehydration, clearing, or infiltration.
-
Solution 1: Ensure complete dehydration. Water remaining in the tissue will prevent the clearing agent (e.g., xylene) and paraffin wax from infiltrating properly. Check your ethanol solutions for dilution with water and replace them regularly.
-
Solution 2: Verify clearing. The clearing agent must fully displace the ethanol before wax infiltration. Ensure sufficient time and changes of the clearing agent. Inadequate clearing results in soft, opaque tissue.
-
Solution 3: Check paraffin quality. Use high-quality paraffin and ensure the infiltration time is sufficient for the wax to fully penetrate the entire tissue block.
Experimental Protocols & Workflows
Protocol 1: Optimized Acute Brain Slice Preparation (NMDG Method)
This protocol is adapted from methods demonstrated to enhance neuronal preservation for applications like electrophysiology.
-
Preparation of Solutions:
-
NMDG-HEPES aCSF (Slicing Solution): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. Adjust pH to 7.3–7.4 with HCl.
-
HEPES aCSF (Holding Solution): (in mM) 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 2 CaCl2, and 2 MgSO4. Adjust pH to 7.3–7.4.
-
Recording aCSF: Standard formulation appropriate for your experiment.
-
Chill and continuously oxygenate all solutions with 95% O2/5% CO2 for at least 30 minutes prior to use.
-
-
Animal Anesthesia and Dissection:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold NMDG-HEPES aCSF.
-
Rapidly dissect the brain and submerge it in ice-cold, oxygenated NMDG-HEPES aCSF.
-
-
Slicing:
-
Mount the brain onto the vibratome stage.
-
Fill the buffer tray with ice-cold, oxygenated NMDG-HEPES aCSF.
-
Cut slices at the desired thickness (e.g., 300 µm).
-
-
Recovery:
-
Immediately transfer the slices to an initial recovery chamber containing NMDG-HEPES aCSF, warmed to 32-34°C, for 10-15 minutes.
-
Transfer slices to a holding chamber containing HEPES aCSF at room temperature.
-
Allow slices to recover for at least 1 hour before initiating experiments.
-
Caption: Workflow for preparing acute brain slices using the NMDG protective method.
Protocol 2: Standard Tissue Processing for Paraffin Embedding
This protocol outlines the fundamental steps for preparing fixed tissue for histological analysis.
-
Fixation:
-
Immediately following excision, place the tissue specimen in a container with at least 10-20 times its volume of 10% neutral buffered formalin (NBF).
-
Allow tissue to fix for 6-24 hours at room temperature. Thicker tissues may require longer fixation times.
-
-
Dehydration:
-
Process the tissue through a graded series of ethanol to remove water:
-
70% Ethanol (1 hour)
-
90% Ethanol (1 hour)
-
100% Ethanol (2 changes, 1 hour each)
-
-
-
Clearing:
-
Remove the ethanol using a clearing agent that is miscible with paraffin.
-
Xylene (2 changes, 1 hour each) is commonly used.
-
-
Infiltration:
-
Place the cleared tissue in molten paraffin wax.
-
Incubate in a tissue processor or oven at 56-60°C.
-
Perform 2-3 changes of paraffin over 2-4 hours to ensure complete infiltration.
-
-
Embedding:
-
Fill a mold with molten paraffin.
-
Carefully orient the infiltrated tissue within the mold in the desired plane of sectioning.
-
Place the mold on a cold plate to solidify the paraffin block.
-
The resulting Formalin-Fixed Paraffin-Embedded (FFPE) block is now ready for sectioning on a microtome.
-
Caption: Standard workflow for processing tissue into FFPE blocks for histology.
References
Validation & Comparative
A Comparative Guide to Lidanserin and Ketanserin as 5-HT2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lidanserin and Ketanserin, two compounds recognized for their antagonist activity at the serotonin 5-HT2A receptor. While both molecules share this pharmacological property, the extent of their characterization in scientific literature varies significantly. This document summarizes the available experimental data, outlines relevant experimental methodologies, and visualizes key pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a prominent target in the central nervous system and periphery, implicated in a wide array of physiological and pathological processes. Its role in conditions such as psychosis, depression, and thrombosis has made it a focal point for therapeutic intervention. Both this compound and Ketanserin have been identified as antagonists of this receptor.
Ketanserin , in contrast, is a well-established and extensively studied selective 5-HT2A receptor antagonist[3]. It is widely used as a research tool to investigate 5-HT2A receptor function. However, it is important to note that Ketanserin also exhibits high affinity for α1-adrenergic and histamine H1 receptors, a factor that must be considered in experimental design and data interpretation.
Quantitative Comparison of Receptor Antagonism
Due to the limited availability of public data for this compound, a direct quantitative comparison of its 5-HT2A receptor antagonism with Ketanserin is not possible at this time. The following tables summarize the available data for each compound.
Table 1: this compound 5-HT2A Receptor Antagonism Data
| Parameter | Value | Species/Tissue | Reference |
| Binding Affinity (Ki) | Not Reported | - | - |
| Functional Antagonism (IC50) | Not Reported | - | - |
Table 2: Ketanserin 5-HT2A Receptor Antagonism Data
| Parameter | Value (nM) | Species/Tissue | Assay Type | Reference |
| Binding Affinity | ||||
| IC50 | 0.77 | Human | Radioligand Displacement | |
| IC50 | 0.52 | Human (HEK293 cells) | [3H]ketanserin Displacement | |
| IC50 | 0.35 | Human (HEK293 cells) | [3H]ketanserin Displacement | |
| IC50 | 0.75 | Human | Radioligand Binding | |
| IC50 | 1.1 | Human | Radioligand Binding | |
| Ki | 3.5 | Not Specified | Not Specified | |
| Functional Antagonism | ||||
| EC50 | 1.04 | Human (HEK293 cells) | Calcium Flux Assay | |
| Kd | 1.32 | Pig (Coronary Artery) | Isometric Contraction | |
| Kd | 1.35 | Rat (Thoracic Aorta) | Not Specified | |
| Kd | 0.28 | Rat (Tail Artery) | Not Specified |
Table 3: Ketanserin Selectivity Profile
| Receptor | Binding Affinity (Ki/IC50 in nM) | Reference |
| 5-HT2A | 0.35 - 3.5 | |
| α1A-adrenergic | High Affinity | |
| α1B-adrenergic | High Affinity | |
| α1D-adrenergic | High Affinity | |
| Histamine H1 | High Affinity | |
| 5-HT2C | Moderate Affinity |
Signaling Pathways and Experimental Workflows
The antagonistic action of this compound and Ketanserin on the 5-HT2A receptor inhibits the canonical Gq signaling pathway. The following diagrams, generated using Graphviz, illustrate this pathway and a typical experimental workflow for assessing antagonist activity.
References
A Comparative Analysis of Lidanserin and Prazosin on Blood Pressure: A Guide for Researchers
This guide provides a detailed comparative analysis of Lidanserin and Prazosin, two antihypertensive agents, focusing on their effects on blood pressure. Due to the limited availability of direct comparative studies on this compound, which was developed but never marketed, this analysis utilizes data from studies comparing Prazosin with Ketanserin. Ketanserin shares a similar mechanism of action with this compound, acting as a combined 5-HT2A and α1-adrenergic receptor antagonist, making it a valuable surrogate for this comparison.
Executive Summary
Prazosin, a selective α1-adrenergic receptor antagonist, and this compound, a combined 5-HT2A and α1-adrenergic receptor antagonist, both lower blood pressure by inducing vasodilation. While Prazosin's effects are solely mediated through the blockade of α1-adrenergic receptors, this compound (and its surrogate, Ketanserin) offers a dual mechanism by also antagonizing 5-HT2A receptors. This dual action may offer a different profile in terms of reflex tachycardia and efficacy in specific patient populations. This guide presents a synthesis of available preclinical and clinical data to aid researchers and drug development professionals in understanding the nuanced differences between these two pharmacological approaches to hypertension management.
Mechanism of Action
Prazosin exerts its antihypertensive effect by selectively blocking α1-adrenergic receptors on vascular smooth muscle.[1][2][3][4][5] This antagonism inhibits the vasoconstrictor effects of catecholamines (norepinephrine and epinephrine), leading to both arterial and venous dilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure.
This compound (and Ketanserin ) acts as a dual antagonist, targeting both α1-adrenergic receptors and serotonin 5-HT2A receptors. The α1-adrenergic blockade contributes to vasodilation in a manner similar to Prazosin. The additional antagonism of 5-HT2A receptors inhibits serotonin-induced vasoconstriction and platelet aggregation, which may also contribute to its blood pressure-lowering effects.
Signaling Pathway Diagrams
Caption: Prazosin's mechanism of action.
Caption: this compound's dual mechanism of action.
Comparative Efficacy on Blood Pressure
Direct comparative data for this compound and Prazosin is unavailable. However, studies comparing Ketanserin and Prazosin provide valuable insights.
| Parameter | Prazosin | Ketanserin (as this compound surrogate) | Study Population | Key Findings |
| Supine Blood Pressure | Similar reduction to Ketanserin | Similar reduction to Prazosin | 15 patients with essential hypertension | Blood pressure responses were closely similar for both drugs. |
| Erect Blood Pressure | Similar reduction to Ketanserin | Similar reduction to Prazosin | 15 patients with essential hypertension | Blood pressure responses were closely similar for both drugs. |
| Post-exercise Blood Pressure | Similar reduction to Ketanserin | Similar reduction to Prazosin | 15 patients with essential hypertension | Blood pressure responses were closely similar for both drugs. |
| Ambulatory Blood Pressure | Similar reduction to Ketanserin | Similar reduction to Prazosin | 15 patients with essential hypertension | Blood pressure responses were closely similar for both drugs. |
| Heart Rate | Substantial reflex tachycardia | No significant change in heart rate | Conscious normotensive and hypertensive rabbits | A key difference observed between the two drugs. |
| Portal Pressure | Not significantly lower than saline | Significantly lower than saline | Portal hypertensive rats | Ketanserin was more effective in reducing portal pressure despite similar systemic blood pressure reduction. |
Experimental Protocols
The following is a representative experimental protocol from a comparative study of Ketanserin and Prazosin.
Study Design: Randomized, Double-Blind, Crossover Trial in Patients with Essential Hypertension
-
Participants: 15 patients with essential hypertension.
-
Washout Phase: All patients received a placebo for 2 weeks.
-
Treatment Phases: Patients were randomized to receive either Prazosin (2 or 4 mg/day) or Ketanserin (40 or 80 mg/day) for a 4-week period. This was followed by a second 2-week placebo washout period, after which patients were crossed over to the alternate treatment for another 4 weeks.
-
Blinding: The study was conducted in a double-blind manner.
-
Measurements: Blood pressure was measured in supine, erect, and post-exercise conditions. Ambulatory blood pressure monitoring was also performed. Heart rate, body weight, serum triglycerides, plasma renin activity, and urinary aldosterone excretion were also assessed.
Experimental Workflow Diagram
Caption: A typical crossover clinical trial design.
Discussion and Conclusion
The available evidence, using Ketanserin as a proxy for this compound, suggests that both Prazosin and this compound-like compounds are effective in lowering blood pressure in hypertensive individuals. The magnitude of blood pressure reduction appears to be comparable between the two.
A significant point of differentiation lies in the cardiovascular reflex responses. Prazosin is associated with a notable reflex tachycardia, which is the body's compensatory response to a sudden drop in blood pressure. In contrast, Ketanserin does not appear to induce this reflex increase in heart rate. This difference could be clinically significant, particularly in patients where an increase in heart rate is undesirable. The absence of reflex tachycardia with Ketanserin may be attributed to its 5-HT2A receptor blockade, which could modulate baroreflex sensitivity.
Furthermore, in a preclinical model of portal hypertension, Ketanserin demonstrated a greater ability to reduce portal pressure compared to Prazosin, even with similar reductions in systemic blood pressure. This suggests that the 5-HT2A receptor antagonism may have specific beneficial effects in certain vascular beds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]
- 5. Prazosin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Validating the Selectivity of Lidanserin for 5-HT2A over 5-HT2C Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the selectivity of the compound Lidanserin for the serotonin 2A (5-HT2A) receptor over the 5-HT2C receptor. Due to the limited availability of public quantitative data on this compound's binding affinities and functional potencies, this document focuses on outlining the established experimental methodologies and providing a comparative context with well-characterized compounds.
Introduction to 5-HT2A and 5-HT2C Receptors
The 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that share significant structural homology, particularly within their transmembrane domains. Both receptors are primarily coupled to the Gq/11 signaling pathway. Upon activation by the endogenous ligand serotonin (5-HT), these receptors stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is integral to a wide range of physiological and pathological processes, making selectivity for these receptors a critical aspect of drug design.
Comparative Binding Affinity and Functional Potency
A comprehensive evaluation of a compound's selectivity begins with determining its binding affinity (Ki) at the target receptors. This is typically followed by functional assays to measure the compound's potency (EC50 for agonists, IC50 for antagonists) in eliciting or blocking a cellular response.
While specific experimental data for this compound is not publicly available, the following table provides a template for presenting such data and includes values for the well-characterized 5-HT2A antagonists, Ketanserin and Risperidone, for comparative purposes.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) and Functional Potencies (IC50, nM)
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Selectivity (5-HT2C Ki / 5-HT2A Ki) | 5-HT2A Functional IC50 (nM) | 5-HT2C Functional IC50 (nM) |
| This compound | Data Not Available | Data Not Available | - | Data Not Available | Data Not Available |
| Ketanserin | ~0.3 - 2.0 | ~30 - 60 | ~15 - 30 | ~1.0 - 5.0 | Data Not Available |
| Risperidone | ~0.16 - 0.5 | ~4.0 - 10.0 | ~8 - 62.5 | ~0.5 - 2.0 | Data Not Available |
Note: The Ki and IC50 values can vary depending on the experimental conditions, radioligand used, and cell type.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating compound selectivity. The following sections outline standard methodologies for determining binding affinity and functional potency at 5-HT2A and 5-HT2C receptors.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for 5-HT2A and 5-HT2C receptors.
Principle: This competitive binding assay measures the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing human 5-HT2A or 5-HT2C receptors (e.g., HEK293, CHO cells).
-
Radioligands:
-
For 5-HT2A: [3H]Ketanserin or [3H]Spiperone.
-
For 5-HT2C: [3H]Mesulergine.
-
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., Mianserin or unlabeled Ketanserin for 5-HT2A; Mianserin or unlabeled Mesulergine for 5-HT2C).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Inositol Phosphate (IP3) Accumulation
Objective: To determine the functional potency (IC50) of this compound as an antagonist at 5-HT2A and 5-HT2C receptors.
Principle: This assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a downstream signaling event following the activation of Gq-coupled receptors like 5-HT2A and 5-HT2C.
Materials:
-
Cell lines stably expressing human 5-HT2A or 5-HT2C receptors.
-
Agonist (e.g., Serotonin or a selective agonist like DOI for 5-HT2A).
-
Test Compound: this compound.
-
[3H]myo-inositol.
-
Lithium Chloride (LiCl) solution (to inhibit inositol monophosphatase).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Labeling: Plate the cells and label them overnight with [3H]myo-inositol.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound in a buffer containing LiCl.
-
Stimulation: Add a fixed concentration of the agonist to stimulate IP3 production and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction and extract the inositol phosphates.
-
Separation: Separate the [3H]inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography (Dowex resin).
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.
Visualizing the Signaling Pathway and Experimental Workflow
To provide a clear visual representation of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Canonical Gq/11 signaling pathway for 5-HT2A and 5-HT2C receptors.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The validation of this compound's selectivity for the 5-HT2A receptor over the 5-HT2C receptor requires rigorous experimental investigation. By employing standardized radioligand binding and functional assays, researchers can quantitatively determine the binding affinity and functional potency of this compound at both receptor subtypes. This data, when compared with that of established compounds, will provide a clear and objective assessment of its selectivity profile. The methodologies and frameworks presented in this guide offer a robust approach for conducting such a comparative analysis, which is crucial for the further development and characterization of this compound as a selective pharmacological tool or therapeutic agent.
Lidanserin's Adrenergic Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Lidanserin with other adrenergic receptors. While specific quantitative binding data for this compound across a comprehensive panel of adrenergic receptor subtypes is not extensively available in the public domain, this document summarizes its known adrenergic activity and presents a comparative framework using well-characterized adrenergic ligands. The guide includes detailed experimental protocols for assessing receptor binding and visualizations of key experimental and signaling pathways.
Comparative Adrenergic Receptor Binding Profiles
To provide a context for understanding potential adrenergic cross-reactivity, the following table summarizes the binding affinities (Ki values in nM) of several well-established adrenergic receptor ligands. This data, gathered from various sources, serves as a reference for the expected selectivity profiles of different classes of adrenergic agents.
| Ligand | Receptor Subtype | Ki (nM) | Primary Activity |
| Prazosin | α1A | 0.26 | α1 Antagonist |
| α1B | 0.35 | ||
| α1D | 0.46 | ||
| Doxazosin | α1A | 2.63 | α1 Antagonist |
| α1B | 3.47 | ||
| α1D | 1.2 | [2] | |
| Yohimbine | α2A | 1.4 | α2 Antagonist |
| α2B | 7.1 | ||
| α2C | 0.88 | ||
| Propranolol | β1 | 6.92 (log Kd = -8.16) | Non-selective β Antagonist |
| β2 | 0.83 (log Kd = -9.08) | ||
| β3 | 1174.9 (log Kd = -6.93) | ||
| Atenolol | β1 | 218.8 (log Kd = -6.66) | β1 Selective Antagonist |
| β2 | 1023.3 (log Kd = -5.99) | [3] | |
| β3 | 7762.5 (log Kd = -4.11) | [3] | |
| Salbutamol | β2 | - | β2 Selective Agonist |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue or cell type. The data presented here is for comparative purposes. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The determination of a compound's binding affinity and selectivity for different receptor subtypes is typically achieved through in vitro radioligand binding assays.
Radioligand Binding Assay for Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for various adrenergic receptor subtypes.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the receptor of interest (e.g., [3H]Prazosin for α1 receptors, [3H]Yohimbine for α2 receptors, [125I]Cyanopindolol for β receptors).
-
Test Compound: this compound or other comparator compounds.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the receptor (e.g., phentolamine for α receptors, propranolol for β receptors).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following reaction tubes in triplicate:
-
Total Binding: Cell membranes + radioligand.
-
Non-specific Binding: Cell membranes + radioligand + a high concentration of non-labeled ligand.
-
Displacement: Cell membranes + radioligand + increasing concentrations of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the catecholamines epinephrine and norepinephrine. They are broadly classified into α and β subtypes, which are further subdivided. These subtypes couple to different G proteins and activate distinct downstream signaling cascades.
-
α1-Adrenergic Receptors (α1A, α1B, α1D): These receptors couple to Gq/11 proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
α2-Adrenergic Receptors (α2A, α2B, α2C): These receptors couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
β-Adrenergic Receptors (β1, β2, β3): These receptors primarily couple to Gs proteins. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.
Caption: Adrenergic receptor signaling pathways.
References
Head-to-head comparison of Lidanserin and ritanserin in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of two key serotonin receptor antagonists, lidanserin and ritanserin. While both compounds have been investigated for their therapeutic potential, a direct, quantitative comparison has been challenging due to the limited availability of public preclinical data for this compound. This document summarizes the existing data to facilitate an objective evaluation and to highlight areas where further research is needed.
At a Glance: Key Preclinical Properties
| Feature | This compound (ZK-33839) | Ritanserin (R-55667) |
| Primary Mechanism | 5-HT2A and α1-adrenergic receptor antagonist | 5-HT2A and 5-HT2C receptor antagonist |
| Development Status | Investigated as an antihypertensive agent; never marketed[1]. | Investigated for various CNS conditions including insomnia and anxiety; never marketed. Currently used in scientific research[2]. |
| Key Preclinical Findings | Qualitative description as a combined 5-HT2A and α1-adrenergic receptor antagonist[1][3]. | Potent and long-acting 5-HT2 antagonist with demonstrated in vivo activity in various rodent models[4]. |
Receptor Binding Affinities
The following table summarizes the available receptor binding affinity data (Ki, nM) for ritanserin. No quantitative binding data for this compound is publicly available.
| Receptor | Ritanserin (Ki, nM) | This compound (Ki, nM) |
| 5-HT2A | 0.45 | Data not available |
| 5-HT2C | 0.71 | Data not available |
| H1 | 17.55 | Data not available |
| D2 | 34.65 | Data not available |
| α1-adrenergic | 48.15 | Data not available |
| α2-adrenergic | 74.7 | Data not available |
| 5-HT1A | >1000 | Data not available |
| 5-HT1D | Binds | Data not available |
| 5-HT2B | Binds | Data not available |
| 5-HT5A | Binds | Data not available |
| 5-HT6 | Binds | Data not available |
| 5-HT7 | Binds | Data not available |
Data for ritanserin compiled from multiple sources.
Preclinical In Vivo Studies: A Summary of Ritanserin's Profile
A number of in vivo studies have characterized the preclinical profile of ritanserin in rodent models. Key findings are summarized below. No in vivo preclinical data for this compound is publicly available.
| Study Type | Animal Model | Key Findings for Ritanserin |
| Receptor Occupancy | Rat | 50% occupation of 5-HT2 sites at 0.08-0.1 mg/kg (subcutaneous). >70% occupation for up to 48 hours after a 2.5 mg/kg dose. |
| Neurotransmitter Release | Rat | Systemic administration (1.0-5.0 mg/kg, i.p.) dose-dependently increased dopamine efflux in the medial prefrontal cortex. |
| Behavioral Studies | Mouse | Acute administration (0.1, 0.3, and 0.6 mg/kg, i.p.) increased social investigation and reduced exploratory activity. Subchronic administration increased aggression and digging behavior. |
| Ethanol Withdrawal | Rat | Concurrent administration with an ethanol diet prevented the development of withdrawal-induced anxiety-like behavior in the elevated plus-maze test. |
Experimental Protocols
Detailed methodologies for the key experiments cited for ritanserin are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity of a test compound for various neurotransmitter receptors.
General Protocol:
-
Tissue Preparation: Specific brain regions from rodents (e.g., frontal cortex for 5-HT2A receptors, striatum for D2 receptors) are dissected and homogenized in an appropriate buffer.
-
Membrane Preparation: The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., ritanserin).
-
Incubation and Termination: The reaction is incubated at a specific temperature for a set time to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Release
Objective: To measure the effect of a test compound on extracellular dopamine levels in a specific brain region of a freely moving animal.
General Protocol:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex) of an anesthetized rat.
-
Recovery: The animal is allowed to recover from surgery.
-
Microdialysis Sampling: On the day of the experiment, the microdialysis probe is perfused with artificial cerebrospinal fluid at a constant flow rate. Samples of the dialysate, containing extracellular fluid, are collected at regular intervals.
-
Drug Administration: The test compound (e.g., ritanserin) is administered systemically (e.g., intraperitoneally).
-
Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in dopamine levels from baseline following drug administration are calculated and analyzed.
Visualizing the Mechanisms and Workflows
To better understand the underlying pharmacology and experimental procedures, the following diagrams have been generated.
Caption: Simplified 5-HT2A receptor antagonism pathway.
Caption: Workflow for a typical radioligand binding assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ritanserin suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Receptor-binding properties in vitro and in vivo of ritanserin: A very potent and long acting serotonin-S2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of Lidanserin in a Rodent Model of Psychosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lidanserin's (also known as Fananserin or RP 62203) efficacy in established rodent models of psychosis. Data is compared with the typical antipsychotic, haloperidol, and the atypical antipsychotic, clozapine, to benchmark its potential therapeutic profile.
Executive Summary
This compound is a potent antagonist of the serotonin 5-HT2A and dopamine D4 receptors with negligible affinity for the D2 receptor.[1][2][3][4] This profile suggests a potential for atypical antipsychotic activity with a reduced risk of extrapyramidal side effects (EPS). Preclinical evidence indicates that this compound is active in models sensitive to antipsychotic agents, such as those involving psychotomimetic drugs like phencyclidine and apomorphine.[5] However, its lack of efficacy in the conditioned avoidance response (CAR) model at tested doses presents a notable deviation from the profile of many clinically effective antipsychotics. This guide synthesizes available preclinical data to offer a clear comparison of this compound's pharmacological effects against established antipsychotics in key behavioral paradigms relevant to psychosis.
Data Presentation: Comparative Efficacy in Rodent Models
The following tables summarize the quantitative data from preclinical studies on this compound (Fananserin) and comparator drugs in rodent models of psychosis.
Table 1: Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to counteract the psychostimulant effects of amphetamine, a behavior analogous to the positive symptoms of psychosis.
| Compound | Animal Model | Dosing Route | ED50 (mg/kg) | Reference |
| This compound (Fananserin) | Rat | Oral | Data Not Available | |
| Haloperidol | Rat | Subcutaneous | ~0.05 | |
| Clozapine | Rat | Subcutaneous | ~5.0 |
ED50: The dose of a drug that produces 50% of its maximum response.
Table 2: Conditioned Avoidance Response (CAR)
The CAR model is a predictive test for antipsychotic efficacy, where the drug's ability to suppress a learned avoidance behavior is measured.
| Compound | Animal Model | Dosing Route | Effect | Reference |
| This compound (Fananserin) | Rat | Oral | No effect up to 40 mg/kg | |
| Haloperidol | Rat | Intraperitoneal | Active (ED50 ~0.1 mg/kg) | |
| Clozapine | Rat | Intraperitoneal | Active (ED50 ~5-10 mg/kg) |
Table 3: Catalepsy Test
This test is used to assess the likelihood of a compound to induce extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics. Catalepsy is characterized by an inability to correct an externally imposed posture.
| Compound | Animal Model | Dosing Route | Minimum Effective Dose (mg/kg) | Reference |
| This compound (Fananserin) | Rat | Oral | Data Not Available | |
| Haloperidol | Rat | Intraperitoneal | ~0.5 | |
| Clozapine | Rat | Intraperitoneal | >30 (weakly cataleptogenic) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Amphetamine-Induced Hyperlocomotion
Objective: To evaluate the ability of a test compound to inhibit the increase in locomotor activity induced by amphetamine.
Animals: Male Wistar or Sprague-Dawley rats (250-350g).
Procedure:
-
Habituation: Rats are individually placed in open-field arenas and allowed to habituate for at least 30 minutes.
-
Drug Administration:
-
The test compound (e.g., this compound, haloperidol, clozapine) or vehicle is administered at various doses.
-
After a specified pretreatment time (e.g., 30-60 minutes), amphetamine (e.g., 1.5 mg/kg, intraperitoneally) is administered.
-
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-90 minutes) using automated activity monitors.
-
Analysis: The total locomotor activity is calculated for each animal. The ED50 for the test compound is determined as the dose that produces a 50% reduction in the amphetamine-induced hyperactivity.
Conditioned Avoidance Response (CAR)
Objective: To assess the potential antipsychotic activity of a test compound by measuring its effect on a learned avoidance behavior.
Animals: Male Sprague-Dawley rats (200-300g).
Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), a mild foot shock, are used.
Procedure:
-
Training: Rats are trained to avoid the US by moving to the other compartment of the shuttle box upon presentation of the CS. A trial consists of the CS presentation followed by the US. An avoidance response is recorded if the rat moves to the other compartment during the CS presentation. An escape response is recorded if it moves after the US has started.
-
Testing: Once a stable baseline of avoidance responding is achieved (e.g., >80% avoidance), the test compound or vehicle is administered.
-
Data Collection: The number of avoidance, escape, and non-responses are recorded for a set number of trials.
-
Analysis: The percentage of avoidance responses is calculated for each treatment group. A significant reduction in avoidance responses without a significant increase in non-responses is indicative of antipsychotic-like activity.
Catalepsy Test
Objective: To evaluate the potential of a test compound to induce extrapyramidal side effects.
Animals: Male Wistar rats (200-250g).
Procedure:
-
Drug Administration: The test compound or vehicle is administered.
-
Testing: At various time points after administration, catalepsy is assessed using one of the following methods:
-
Bar Test: The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The time it takes for the rat to remove both paws from the bar is measured.
-
Grid Test: The rat is placed on a vertical wire grid. The time it remains immobile is recorded.
-
-
Analysis: The duration of immobility is recorded. A significant increase in the time spent in the imposed posture is indicative of catalepsy.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the dopamine D4 and serotonin 5-HT2A receptors, the primary targets of this compound.
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating a novel antipsychotic compound in a rodent model of psychosis.
Caption: Workflow for Preclinical Antipsychotic Efficacy Testing.
References
- 1. Fananserin - Wikipedia [en.wikipedia.org]
- 2. A bridging study of fananserin in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fananserin | CAS 127625-29-0 | RP 62203 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. psychiatryonline.org [psychiatryonline.org]
A Comparative Analysis of Blonanserin and Other Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel atypical antipsychotic, Blonanserin, against a selection of established second-generation antipsychotics: Risperidone, Olanzapine, Quetiapine, and Aripiprazole. The information presented is intended to support research, scientific inquiry, and drug development efforts in the field of neuropsychopharmacology.
Mechanism of Action: A Focus on Dopamine and Serotonin Pathways
Atypical antipsychotics exert their therapeutic effects primarily through the modulation of dopaminergic and serotonergic pathways in the brain. The prevailing "dopamine hypothesis of schizophrenia" suggests that positive symptoms of the disorder arise from hyperactivity of the mesolimbic dopamine pathway, while negative and cognitive symptoms may be linked to hypoactivity of the mesocortical dopamine pathway.[1]
Second-generation antipsychotics are characterized by their antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors.[2] The blockade of D2 receptors in the mesolimbic pathway is thought to be crucial for alleviating positive symptoms. Simultaneously, 5-HT2A receptor antagonism is believed to increase dopamine release in the prefrontal cortex, potentially mitigating negative symptoms and reducing the risk of extrapyramidal side effects (EPS) associated with D2 blockade in the nigrostriatal pathway.
Blonanserin distinguishes itself with a high affinity for D2 and D3 receptors and a comparatively lower affinity for 5-HT2A receptors.[2][3][4] This pharmacological profile suggests a potent antipsychotic effect with a potentially favorable side-effect profile regarding metabolic disturbances. In contrast, other atypical antipsychotics like Risperidone and Olanzapine exhibit a higher affinity for 5-HT2A receptors relative to D2 receptors. Aripiprazole presents a unique mechanism as a D2 partial agonist, acting as a functional antagonist in a hyperdopaminergic state and a functional agonist in a hypodopaminergic state.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
This table summarizes the in vitro receptor binding affinities (Ki values) of Blonanserin and other atypical antipsychotics for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Blonanserin | Risperidone | Olanzapine | Quetiapine | Aripiprazole |
| Dopamine D2 | 0.142 | 3.13 | ~1-10 | ~160 | 0.34 |
| Dopamine D3 | 0.494 | - | - | - | 0.8 |
| Serotonin 5-HT1A | Low Affinity | - | Low Affinity | - | 1.7 |
| Serotonin 5-HT2A | 0.812 | 0.16 | ~4 | ~11 | 3.4 |
| Serotonin 5-HT2C | Low Affinity | - | High Affinity | - | 15 |
| Serotonin 5-HT6 | 11.7 | - | - | - | - |
| Histamine H1 | Low Affinity | 2.23 | High Affinity | High Affinity | 61 |
| Adrenergic α1 | 26.7 | 0.8 | High Affinity | ~7 | 57 |
| Muscarinic M1 | Low Affinity | - | High Affinity | Low Affinity | >1000 |
Data compiled from multiple sources. Note: Direct comparison of Ki values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Comparative Clinical Efficacy in Schizophrenia (PANSS Score Reduction)
This table presents representative data on the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline in clinical trials.
| Drug | Study Duration | Mean Baseline PANSS Total Score | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo/Comparator) |
| Blonanserin | 6 Weeks | ~85-95 | -20.5 (16mg/day) | -10.6 (Placebo) |
| Risperidone | 6 Weeks | ~90-95 | -21.3 (1-3mg/day) | -8.9 (Placebo) |
| Olanzapine | 6 Weeks | ~90-95 | Higher improvement than Risperidone | - |
| Quetiapine | 6 Weeks | ~90-95 | -31.3 (800mg/day XR) | -18.8 (Placebo) |
| Aripiprazole | 12 Weeks | ~92-94 | Significant improvement vs. Placebo | - |
PANSS scores are a standard measure of symptom severity in schizophrenia. A greater negative change indicates greater improvement. Data is illustrative and derived from various clinical trials.
Table 3: Comparative Side Effect Profiles
This table outlines the common and notable side effects associated with each atypical antipsychotic.
| Side Effect Category | Blonanserin | Risperidone | Olanzapine | Quetiapine | Aripiprazole |
| Extrapyramidal Symptoms (EPS) | Akathisia, Tremor | Higher risk than some atypicals | Infrequent | Low risk | Akathisia, Tremor |
| Weight Gain | Lower propensity | Can be significant | High propensity | Can be significant | Moderate |
| Metabolic Effects (e.g., Hyperglycemia, Dyslipidemia) | Low propensity | Possible | High risk | Possible | Possible |
| Hyperprolactinemia | Lower risk than Risperidone | High risk | Possible | Minimal | No significant effect |
| Sedation | Drowsiness | Common | High | High | Less common, can cause insomnia |
| Anticholinergic Effects (e.g., Dry Mouth, Constipation) | Low | Minimal | Common | Common | Common |
| Orthostatic Hypotension | Low risk | Possible | Possible | Common | Possible |
This is not an exhaustive list of all possible side effects. The incidence and severity can vary between individuals.
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific neurotransmitter receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a crude membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: The membrane preparation is incubated in a buffer solution with a radiolabeled ligand (a molecule that binds to the receptor with high affinity and specificity) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the extracellular concentrations of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions of a freely moving animal in response to drug administration.
Methodology:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rat.
-
Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Small molecules, including neurotransmitters, from the extracellular fluid diffuse across the semi-permeable membrane into the aCSF. The resulting fluid (dialysate) is collected at regular intervals.
-
Neurotransmitter Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in neurotransmitter levels from baseline after administration of the test compound are analyzed to determine its effect on neurotransmitter release.
Conditioned Avoidance Response (CAR) Test
Objective: To assess the antipsychotic potential of a drug by measuring its ability to disrupt a learned avoidance response without impairing the ability to escape an aversive stimulus.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a door or opening is used. The floor of the box is typically a grid that can deliver a mild electric foot shock.
-
Training: A rat is placed in the shuttle box. A conditioned stimulus (CS), such as a light or a tone, is presented for a short period, followed by an unconditioned stimulus (US), a mild foot shock. The rat can escape the shock by moving to the other compartment. After several trials, the rat learns to associate the CS with the upcoming shock and will move to the other compartment during the CS presentation to avoid the shock. This is the conditioned avoidance response.
-
Drug Testing: Once the avoidance response is consistently established, the animal is administered the test drug. The number of successful avoidance responses (moving during the CS) and escape responses (moving during the US) is recorded.
-
Data Analysis: Clinically effective antipsychotics typically suppress the conditioned avoidance response at doses that do not affect the escape response. This selective disruption of the avoidance behavior is considered predictive of antipsychotic efficacy.
Mandatory Visualization
Caption: Simplified signaling pathway of atypical antipsychotics.
Caption: General workflow for antipsychotic drug development.
Caption: Decision tree for antipsychotic selection based on side effects.
References
- 1. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerability of once-daily extended release quetiapine fumarate in acute schizophrenia: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olanzapine versus placebo: results of a double-blind, fixed-dose olanzapine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacodynamic Models of Risperidone on PANSS Total Scores and Prolactin Levels in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Validity of Animal Studies for 5-HT2A and α1-Adrenergic Antagonists in Schizophrenia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel antipsychotic drugs with improved efficacy and tolerability remains a critical challenge in the treatment of schizophrenia. Preclinical animal models are indispensable tools in this endeavor, providing a platform to investigate disease mechanisms and screen potential therapeutic agents. However, the translational validity of these models—their ability to predict clinical efficacy in humans—is a subject of ongoing debate and refinement. This guide provides a comparative assessment of the translational validity of animal studies for compounds with a specific dual-receptor mechanism of action: antagonism of both the serotonin 2A (5-HT2A) and α1-adrenergic receptors.
Due to the absence of publicly available preclinical and clinical data for Lidanserin in the context of schizophrenia, this analysis will utilize data from comparator compounds with a similar or overlapping mechanism of action. Risperidone, a well-established atypical antipsychotic with potent 5-HT2A and D2 receptor antagonism, as well as α1-adrenergic blocking activity, will serve as the primary comparator. Additionally, data from studies on the selective α1-adrenergic antagonist prazosin and the 5-HT2A antagonist ketanserin will be used to dissect the potential contributions of each receptor system to the observed effects in animal models and their translation to clinical outcomes.
Principles of Translational Validity in Schizophrenia Animal Models
The validity of animal models for schizophrenia is typically assessed across three key domains:
-
Face Validity: The model should phenotypically mimic the symptoms of schizophrenia. This includes positive symptoms (e.g., hyperactivity, stereotypy), negative symptoms (e.g., social withdrawal, anhedonia), and cognitive deficits (e.g., impaired working memory, attention).
-
Construct Validity: The model should be based on a plausible neurobiological mechanism of schizophrenia. This can involve genetic manipulations, neurodevelopmental insults, or pharmacological challenges that replicate known or hypothesized aspects of the disease's pathophysiology, such as dopamine dysregulation or glutamate hypofunction.
-
Predictive Validity: The model should accurately predict the therapeutic efficacy of known antipsychotic drugs. For instance, a valid model should show that clinically effective antipsychotics can reverse the behavioral or physiological abnormalities induced in the model.
Comparative Preclinical Data
The following tables summarize quantitative data from preclinical studies on risperidone, prazosin, and ketanserin in two commonly used animal models of schizophrenia: amphetamine-induced hyperlocomotion (a model of psychosis-like positive symptoms) and prepulse inhibition (PPI) of the startle reflex (a measure of sensorimotor gating deficits observed in schizophrenia).
Table 1: Effects of Comparator Compounds on Amphetamine-Induced Hyperlocomotion in Rodents
| Compound | Animal Model | Doses Administered | Key Findings |
| Risperidone | Mice | 0.01, 0.02, 0.03 mg/kg | Dose-dependently attenuated MK-801 (an NMDA receptor antagonist that also induces hyperlocomotion)-induced hyperlocomotion. The highest dose had an inhibitory effect over the entire test session.[1][2] |
| BALB/c Mice | Not specified | Reversed amphetamine-induced self-injurious behavior, which is associated with both dopaminergic and serotonergic activation.[3] | |
| Rats | 1.3 mg/kg/day (chronic) | Chronic administration during adolescence led to increased conditioned avoidance response suppression when rechallenged in adulthood.[4] | |
| Prazosin | Rats | 2 mg/kg | Inhibited hyperlocomotion induced by amphetamine.[5] |
| Ketanserin | Rats | Not specified | The 5-HT2A/2C antagonist ritanserin, which is similar to ketanserin, inhibited amphetamine-induced hyperlocomotion. |
Table 2: Effects of Comparator Compounds on Prepulse Inhibition (PPI) Deficits in Rodent Models of Schizophrenia
| Compound | Animal Model | Doses Administered | Key Findings |
| Risperidone | Rats (Apomorphine-induced PPI deficit) | Not specified | Restored apomorphine-induced PPI disruption. |
| Rats (Neonatal ventral hippocampal lesion model) | Not specified | Reversed lesion-induced PPI deficits. | |
| Prazosin | Not available | Not available | Data on the effects of prazosin on PPI in schizophrenia models is limited in the reviewed literature. |
| Ketanserin | Rats | 1 or 2 mg/kg | Did not affect the discrimination of electrical stimulation of the dorsal raphé nucleus, suggesting that 5-HT2 receptor activation is not the primary cue. However, it did antagonize the substitution of the 5-HT2A/2C agonist DOI for the electrical stimulation cue. |
Comparative Clinical Data
The clinical efficacy of antipsychotics in schizophrenia is most commonly assessed using the Positive and Negative Syndrome Scale (PANSS), which measures the severity of positive, negative, and general psychopathology symptoms.
Table 3: Clinical Efficacy of Risperidone in Schizophrenia (PANSS Score Changes)
| Study | Patient Population | Treatment and Dose | Duration | Baseline PANSS (Mean ± SD) | End-of-Study PANSS (Mean ± SD) or Change | Key Findings |
| Marder et al. (1997) | Chronic schizophrenia | Risperidone (6-16 mg/day) | 8 weeks | Not specified | Significantly greater reduction in PANSS factor scores compared to placebo and haloperidol. | Risperidone showed advantages for negative symptoms, uncontrolled hostility/excitement, and anxiety/depression. |
| Clinical Trial (unspecified) | Chronic, stable psychosis | Long-acting injectable risperidone (25-75 mg every 2 weeks) | 1 year | 64.5 ± 17.7 | 58.8 ± 19.9 | Significant improvement in total PANSS scores, with the greatest improvement in negative symptoms. |
| Meta-analysis (unspecified) | Schizophrenia | Risperidone vs. Placebo | Not specified | Not specified | Participants receiving risperidone were more likely to have a clinically significant improvement on the Clinical Global Impression (CGI) scale. | Risperidone was more effective than placebo in reducing overall symptoms. |
| Population Pharmacodynamic Model | Schizophrenia | Risperidone | 8 weeks | Not specified | Mean reduction rate of 64.9 ± 22.1%. | The PANSS total scores decreased over time, fitting a proportionally parameterized sigmoid Emax model. |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion
This test is a widely used preclinical model to assess the potential antipsychotic activity of a compound by measuring its ability to counteract the stimulant effects of amphetamine, which are thought to mimic the positive symptoms of schizophrenia.
-
Animals: Male mice or rats are typically used. They are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Apparatus: The test is conducted in open-field arenas equipped with automated locomotor activity monitoring systems, often using infrared beams to track movement.
-
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes before the experiment.
-
They are then placed individually into the locomotor activity chambers for a habituation period (e.g., 30-60 minutes) to establish a baseline activity level.
-
Following habituation, animals are administered the test compound (e.g., risperidone, prazosin, ketanserin) or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
After a specified pretreatment time, the animals are challenged with an injection of d-amphetamine (typically 1-5 mg/kg).
-
Locomotor activity (e.g., distance traveled, number of beam breaks) is then recorded for a set period (e.g., 60-120 minutes).
-
-
Data Analysis: The total distance traveled or the number of beam breaks during the post-amphetamine period is compared between the vehicle-treated and drug-treated groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic efficacy.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
-
Animals: Mice or rats are commonly used.
-
Apparatus: The test is performed in a startle chamber that can deliver auditory stimuli and measure the whole-body startle response via a piezoelectric transducer or a load cell platform.
-
Procedure:
-
Animals are placed individually in the startle chamber and allowed to acclimate for a period (e.g., 5-10 minutes) with background white noise.
-
The testing session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong auditory stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-alone trials: A weak auditory stimulus (e.g., 3-12 dB above background) is presented to ensure it does not elicit a startle response on its own.
-
Prepulse-pulse trials: The weak prepulse is presented a short time (e.g., 30-120 ms) before the strong pulse.
-
-
To induce a PPI deficit, animals can be treated with a psychotomimetic drug like apomorphine or be from a neurodevelopmental model of schizophrenia.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. A reversal of a drug-induced or model-induced PPI deficit by a test compound suggests potential antipsychotic activity.
Mandatory Visualizations
Caption: Signaling pathway of a 5-HT2A and α1-adrenergic antagonist like this compound.
Caption: Experimental workflow for assessing the translational validity of a compound.
References
- 1. Risperidone attenuates MK-801-induced hyperlocomotion in mice via the blockade of serotonin 5-HT 2A/2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Risperidone reduction of amphetamine-induced self-injurious behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Risperidone induces long-lasting changes in the conditioned avoidance response and accumbal gene expression selectively in animals treated as adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
Independent Validation of Published Lidanserin Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Lidanserin (ZK-33839), a dual 5-HT2A and α1-adrenergic receptor antagonist. Initially developed as an antihypertensive agent, this compound's journey from discovery to its eventual discontinuation offers valuable insights for drug development professionals. This document summarizes the available research findings, provides context through comparison with other relevant compounds, and outlines standard experimental protocols pertinent to its pharmacological class.
Introduction to this compound
Mechanism of Action: Dual Receptor Antagonism
This compound's pharmacological profile is defined by its ability to block the activity of both 5-HT2A and α1-adrenergic receptors.[1]
-
5-HT2A Receptor Antagonism: The 5-HT2A receptors, when activated by serotonin, can contribute to vasoconstriction. By blocking these receptors, this compound is expected to inhibit this effect, leading to vasodilation.
-
α1-Adrenergic Receptor Antagonism: α1-adrenergic receptors are primary mediators of vasoconstriction induced by norepinephrine. Antagonism of these receptors is a well-established mechanism for antihypertensive drugs, leading to the relaxation of vascular smooth muscle and a decrease in blood pressure.
The dual antagonism of both these receptors suggests a potentially synergistic or additive effect in lowering blood pressure.
Comparative Analysis of 5-HT2A and α1-Adrenergic Antagonists
Direct, independently validated comparative studies involving this compound are scarce due to its discontinued development. However, we can infer its potential positioning by comparing the known properties of other dual-acting antagonists and selective agents for each receptor.
Table 1: Comparison of Receptor Binding Affinities (Ki values in nM)
| Compound | 5-HT2A Receptor Ki (nM) | α1-Adrenergic Receptor Ki (nM) | Reference |
| This compound (ZK-33839) | Data not publicly available | Data not publicly available | |
| Ketanserin | ~1-3 | ~10-30 | [2] |
| Risperidone | ~0.16-0.5 | ~1-10 | [3] |
| Prazosin | >1000 | ~0.1-1 | [4] |
Note: The absence of publicly available, independently validated Ki values for this compound is a significant gap in the literature. The values for other compounds are approximate and can vary based on the experimental conditions.
Table 2: Comparison of Preclinical Antihypertensive Effects
| Compound | Animal Model | Route of Administration | Observed Effect on Blood Pressure | Reference |
| This compound (ZK-33839) | Data not publicly available | Data not publicly available | Data not publicly available | |
| Ketanserin | Spontaneously Hypertensive Rat (SHR) | Intravenous | Dose-dependent reduction in blood pressure |
Note: Detailed preclinical in vivo data for this compound that has been independently validated is not available in published literature.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Dual 5-HT2A and α1-Adrenergic Antagonism
The diagram below illustrates the signaling pathways affected by a dual antagonist like this compound.
Caption: Dual antagonism of 5-HT2A and α1-adrenergic receptors by this compound.
Hypothetical Experimental Workflow for In Vivo Antihypertensive Efficacy
The following diagram outlines a typical workflow for assessing the antihypertensive effects of a compound like this compound in a preclinical model.
Caption: Workflow for in vivo evaluation of an antihypertensive agent.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies for characterizing similar compounds, the following outlines the likely experimental approaches that would have been used.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for 5-HT2A and α1-adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptors (e.g., rat brain cortex for 5-HT2A, rat liver for α1-adrenergic).
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]prazosin for α1-adrenergic) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. In Vitro Functional Assays
-
Objective: To determine the functional antagonist activity (e.g., pA2 or IC50) of this compound.
-
Methodology (e.g., Aortic Ring Assay):
-
Tissue Preparation: Rings of isolated rat aorta are mounted in an organ bath containing a physiological salt solution.
-
Agonist-Induced Contraction: A cumulative concentration-response curve to an agonist (e.g., serotonin for 5-HT2A, phenylephrine for α1-adrenergic) is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a predetermined time.
-
Shift in Agonist Response: A second concentration-response curve to the agonist is generated in the presence of this compound.
-
Data Analysis: The rightward shift in the agonist concentration-response curve is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
-
3. In Vivo Antihypertensive Studies
-
Objective: To evaluate the blood pressure-lowering effects of this compound in an animal model of hypertension.
-
Methodology (e.g., Spontaneously Hypertensive Rat - SHR):
-
Animal Model: Adult male SHRs are used as a model of essential hypertension.
-
Blood Pressure Measurement: Blood pressure is measured directly via an indwelling arterial catheter connected to a pressure transducer, or indirectly using the tail-cuff method.
-
Drug Administration: this compound is administered via an appropriate route (e.g., oral gavage, intravenous injection) at various doses.
-
Monitoring: Blood pressure and heart rate are monitored continuously or at regular intervals before and after drug administration.
-
Data Analysis: The change in mean arterial pressure from baseline is calculated for each dose and compared to a vehicle-treated control group to determine the antihypertensive efficacy and duration of action.
-
Conclusion
This compound (ZK-33839) represents a pharmacological approach to hypertension treatment through the dual antagonism of 5-HT2A and α1-adrenergic receptors. While the rationale for its development is sound and based on established physiological principles, the lack of publicly available, independently validated data makes a thorough and objective comparison of its performance challenging. The information presented in this guide is based on the known pharmacology of its target receptors and comparisons with related compounds. For drug development professionals, the case of this compound underscores the importance of data transparency and the challenges associated with evaluating the potential of discontinued drug candidates. Further research, should the proprietary data become available, would be necessary for a complete and independent validation of this compound's research findings.
References
- 1. Antihypertensive effects of ketanserin in the spontaneously hypertensive rat: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discontinuation of anti-hypertensive drugs increases 11-year cardiovascular mortality risk in community-dwelling elderly (the Bambuí Cohort Study of Ageing) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2A receptor or alpha1-adrenoceptor activation induces excitatory postsynaptic currents in layer V pyramidal cells of the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Lidanserin Against Novel Dual Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dual 5-HT2A/α1-Adrenergic Receptor Antagonism
The simultaneous blockade of serotonin 5-HT2A and α1-adrenergic receptors is a promising strategy for the treatment of various central nervous system (CNS) disorders and hypertension. Antagonism of 5-HT2A receptors is associated with antipsychotic, anxiolytic, and antidepressant effects, as well as improvements in sleep architecture.[1] α1-adrenergic receptor blockade contributes to vasodilation, leading to antihypertensive effects.[2] Lidanserin, a compound developed as an antihypertensive agent, embodies this dual-target approach.[3] In recent years, novel compounds, such as nantenine and its analogs, have emerged as potent dual antagonists at these receptors, offering new avenues for therapeutic intervention.
Comparative Analysis of Receptor Affinity and Function
A direct quantitative comparison of this compound's binding affinity with novel antagonists is challenging due to the limited availability of its specific Ki or IC50 values in published literature. However, based on its known dual antagonist activity, we can qualitatively position it alongside quantitatively characterized novel compounds.
Nantenine and its derivatives have been systematically synthesized and evaluated for their antagonist activity at both 5-HT2A and α1A-adrenergic receptors.[4][5] The following table summarizes the in vitro functional data for a selection of these novel dual receptor antagonists.
Table 1: In Vitro Antagonist Activity of Novel Dual Receptor Antagonists
| Compound | 5-HT2A IC50 (nM) | α1A IC50 (nM) |
| Nantenine | 890 | 35 |
| Nantenine Analog 1 (C1-ethyl) | 890 | - |
| Nantenine Analog 2 (C1-n-propyl) | 466 | - |
| Nantenine Analog 3 (C1-n-butyl) | 243 | - |
| Nantenine Analog 4 (C1-n-pentyl) | 171 | - |
| Nantenine Analog 5 (C1-cyclopropylmethyl) | 68 | - |
| 3-Bromonantenine | Potent (specific value not provided) | - |
| N6-ethyl-nornantenine | - | 30 |
| N6-n-propyl-nornantenine | - | 44 |
Data extracted from Chaudhary et al., 2011. IC50 values represent the concentration of the compound that inhibits 50% of the receptor's response to an agonist.
Signaling Pathways and Mechanism of Action
The antagonism of 5-HT2A and α1-adrenergic receptors by this compound and novel dual antagonists interferes with key signaling cascades. The following diagrams illustrate the canonical signaling pathways for these receptors and the points of inhibition by the antagonists.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the affinity and function of 5-HT2A and α1-adrenergic receptor antagonists.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor through competition with a radiolabeled ligand.
Materials:
-
Cell membranes expressing human 5-HT2A receptors
-
[3H]ketanserin (radioligand)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, [3H]ketanserin at a concentration near its Kd, and the cell membrane preparation.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for α1-Adrenergic Receptor Antagonism (Calcium Mobilization)
This protocol assesses the functional antagonist activity of a test compound by measuring its ability to block agonist-induced calcium mobilization in cells expressing α1-adrenergic receptors.
Materials:
-
Cell line stably expressing the human α1A-adrenergic receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Test compound
-
α1-adrenergic agonist (e.g., phenylephrine)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of the test compound.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and add the α1-adrenergic agonist to stimulate the receptors.
-
Fluorescence Measurement: Measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.
-
Data Analysis: Determine the concentration of the test compound that inhibits the agonist-induced calcium response by 50% (IC50).
Conclusion
This compound represents an early example of a dual 5-HT2A and α1-adrenergic receptor antagonist. While its clinical development was not pursued, the therapeutic principle remains valid and is being explored with novel compounds. The nantenine analogs, for instance, demonstrate a range of potencies and selectivities for these two receptors, offering a valuable chemical scaffold for the development of new therapeutics. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of such dual-acting compounds, facilitating the identification of candidates with optimal pharmacological profiles for specific clinical applications. Further research into the structure-activity relationships of these novel antagonists will be crucial in designing the next generation of dual 5-HT2A/α1-adrenergic receptor modulators.
References
- 1. Overcoming Depression with 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the in vivo and in vitro cardiovascular effects of four new analogues of ketanserin: implication of 5-HT2A and alpha1 adrenergic antagonism in their hypotensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New aporphinoid 5-HT2A and α1A antagonists via structural manipulations of nantenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Aporphinoid 5-HT2A and α1A Antagonists via Structural Manipulations of Nantenine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Lidanserin
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Lidanserin, a 5-HT2A and α1-adrenergic receptor antagonist. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
This compound: Key Chemical Data
A summary of essential quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of its handling and disposal requirements.
| Property | Value |
| Molecular Formula | C26H31FN2O4[1] |
| CAS Number | 73725-85-6[1] |
| Product Type | Small Compound[1] |
| Storage Temperature | -20℃[1] |
| Shipping | Blue Ice[1] |
Hazard Profile and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not identified, related serotonin receptor antagonists are often classified with potential hazards such as skin irritation, serious eye irritation, and respiratory irritation. Therefore, it is imperative to handle this compound and its waste with the following personal protective equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Step-by-Step Disposal Protocol
The following procedures are based on standard laboratory safety practices for chemical waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.
1. Waste Segregation:
-
Solid Waste: Dispose of any solid this compound or contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, clearly labeled hazardous waste container. Do not mix with non-hazardous waste.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container. The solvent will likely determine the primary hazard class of the liquid waste. Do not mix with incompatible waste streams.
2. Container Management:
-
Use a designated, compatible hazardous waste container with a tightly fitting lid.
-
Keep the waste container closed at all times, except when adding waste.
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
For liquid waste, list all solvents and their approximate concentrations.
-
Include the Principal Investigator's (PI) name and laboratory room number.
-
Indicate the type of hazard (e.g., toxic, flammable) if known.
-
Mark the accumulation start date on the label.
4. Storage of Waste:
-
Store waste containers in a designated, secure area away from ignition sources and incompatible materials.
-
Ensure the storage area is well-ventilated.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Empty containers that once held this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway Context
As an antagonist of the 5-HT2A and α1-adrenergic receptors, this compound's mechanism of action involves blocking the signaling pathways associated with these receptors. Proper disposal ensures that this biologically active compound does not enter the environment and disrupt these pathways in non-target organisms.
Caption: Antagonistic action of this compound on signaling pathways.
References
Essential Safety and Handling Protocols for Lidanserin
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Lidanserin could not be located through publicly available resources. The following guidance is based on general best practices for handling chemical compounds of unknown toxicity in a research laboratory setting. It is imperative to obtain a substance-specific SDS from your supplier for detailed and accurate safety information before any handling, storage, or disposal of this compound.
Immediate Safety and Operational Plan
This document provides a foundational framework for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals. The procedures outlined below are designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial due to the lack of specific toxicity data. The following table summarizes the recommended PPE for ensuring operator safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles or Face Shield | ANSI Z87.1 rated | Protects against splashes, and airborne particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable | Prevents skin contact and absorption. |
| Body Protection | Laboratory Coat | Full-length, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Minimizes inhalation of powders or aerosols. |
Experimental Workflow and Handling Procedures
A systematic approach to handling this compound is essential to maintain safety and experimental integrity. The following diagram and procedural steps outline a recommended workflow from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific, well-ventilated area for handling this compound, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE as outlined in the table above.
-
Don the appropriate PPE in the correct order: lab coat, then gloves, and finally eye protection.
-
-
Handling:
-
When weighing the solid form of this compound, use a balance within the fume hood to contain any airborne particles.
-
If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.
-
Conduct all experimental procedures involving this compound within the designated handling area.
-
-
Cleanup and Disposal:
-
Following the completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Dispose of all waste, including contaminated PPE, in a clearly labeled hazardous waste container in accordance with your institution's and local regulations.
-
Doff PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Thoroughly wash your hands with soap and water after removing all PPE.
-
Disposal Plan
All waste materials contaminated with this compound, including empty containers, disposable labware, and used PPE, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled container.
-
Liquid Waste: Collect in a sealed, labeled, and appropriate chemical waste container. Do not dispose of down the drain.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container for hazardous chemical waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures. Always adhere to local, state, and federal regulations for the disposal of chemical waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
